Product packaging for Pulcherosine(Cat. No.:CAS No. 126723-16-8)

Pulcherosine

Cat. No.: B238492
CAS No.: 126723-16-8
M. Wt: 539.5 g/mol
InChI Key: YLKSMWKXSSBSNR-ACRUOGEOSA-N
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Description

Pulcherosine is a trimeric tyrosine derivative formed through a tyrosyl radical-dependent oxidative pathway, serving as a specific and stable biomarker in biomedical and plant science research. In mammalian systems, this compound is synthesized by activated human phagocytes employing the myeloperoxidase-hydrogen peroxide system, a key mechanism in the innate immune response . Its formation is a result of oxidative coupling, and its detection in human atherosclerotic lesions implicates myeloperoxidase in lipoprotein oxidation and inflammatory tissue damage, making it a valuable marker for studying atherosclerosis and other inflammatory conditions . In plant biology, this compound is a critical component of the cell wall, where it is generated by extensin peroxidases and functions as an oxidatively coupled cross-link in structural glycoproteins like extensins . This cross-linking is essential for cell wall assembly and integrity, particularly in rapidly growing cells such as pollen tubes, and contributes to the overall mechanical strength of the plant cell wall . The presence of this compound, alongside dityrosine and isodityrosine, provides researchers with a distinct spectroscopic signature to probe the role of tyrosyl radical chemistry in pathological and developmental processes. This compound is offered For Research Use Only and is strictly intended for laboratory investigations, including but not limited to, the study of oxidative stress, inflammation, and extracellular matrix biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O9 B238492 Pulcherosine CAS No. 126723-16-8

Properties

CAS No.

126723-16-8

Molecular Formula

C27H29N3O9

Molecular Weight

539.5 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid

InChI

InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38)/t19-,20-,21-/m0/s1

InChI Key

YLKSMWKXSSBSNR-ACRUOGEOSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N

Other CAS No.

126723-16-8

Synonyms

5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine
pulcherosine

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Pulcherosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Pulcherosine

Introduction

This compound is a rare, fluorescent, trivalent cross-linking amino acid derived from the oxidative coupling of three tyrosine residues.[1][2] It was first isolated and characterized in 1990 from the hardened fertilization envelope of the sea urchin Hemicentrotus pulcherrimus and has also been identified in plant cell walls.[2][3] This complex molecule is distinguished by a unique molecular architecture that incorporates both a biphenyl bond and a diphenyl ether linkage, contributing to its role in the structural integrity of biological matrices.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols for its isolation and synthesis.

Chemical Structure and Composition

This compound is structurally a trimer of tyrosine. Its core is composed of an isodityrosine moiety linked to a third tyrosine unit through a biphenyl bond. This arrangement results in a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core. This hybrid structure, combining different linkage types, is thought to provide significant mechanical stability to the protein networks it cross-links. Unlike its non-fluorescent precursor isodityrosine, this compound exhibits fluorescence, a property that aids in its detection.

The relationship between tyrosine and its oxidative cross-linked derivatives can be visualized as a progressive complexification, from the basic monomer to dimers, trimers, and tetramers.

G Tyrosine Tyrosine (Monomer) Isodityrosine Isodityrosine (Dimer) Tyrosine->Isodityrosine Oxidative Coupling This compound This compound (Trimer) Isodityrosine->this compound + Tyrosine Di_isodityrosine Di-isodityrosine (Tetramer) Isodityrosine->Di_isodityrosine + Isodityrosine

Caption: Logical relationship of key tyrosine-derived cross-linking amino acids.

Physicochemical Properties

The key identifiers and properties of this compound are summarized in the table below. This data is essential for its identification and characterization in experimental settings.

PropertyValueReference(s)
Molecular Formula C₂₇H₂₉N₃O₉
Molecular Weight 539.5 g/mol
CAS Number 126723-16-8
IUPAC Name (2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N
InChI Key YLKSMWKXSSBSNR-ACRUOGEOSA-N
Physical State Solid
Solubility Practically insoluble in water
Classification Trivalent cross-linking amino acid
Natural Sources Sea urchin (Hemicentrotus pulcherrimus) fertilization envelope, primary cell walls of tomato cell cultures

Experimental Protocols

Isolation from Natural Sources

This compound was originally isolated from the fertilization envelopes (FEs) of the sea urchin H. pulcherrimus. The protocol involves the careful separation and purification of these envelopes, followed by hydrolysis and chromatographic separation of the resulting amino acids.

Methodology:

  • Gamete Collection: Gametes are obtained from sea urchins by injection of 0.5 M KCl into the body cavity.

  • Fertilization and FE Hardening: Eggs are fertilized to induce the formation and subsequent enzymatic hardening of the fertilization envelope.

  • FE Isolation: The hardened FEs are isolated from the embryos through repeated steps of homogenization in a 10 mM benzamidine solution (to inhibit protease activity) and low-speed centrifugation (600g for 5 minutes).

  • Purification: The collected FEs are further purified using discontinuous sucrose density gradient centrifugation. The pure FEs are collected, washed, and lyophilized.

  • Hydrolysis: The purified FEs undergo acid hydrolysis to break down the proteins into their constituent amino acids.

  • Chromatographic Separation: The resulting hydrolysate is subjected to reversed-phase high-performance liquid chromatography (HPLC) to isolate dityrosine, trityrosine, and the novel fluorescent compound, this compound.

G start Sea Urchin Gamete Collection fertilization Fertilization & FE Hardening start->fertilization homogenization Homogenization & Centrifugation (10 mM Benzamidine) fertilization->homogenization purification Sucrose Density Gradient Centrifugation homogenization->purification hydrolysis Acid Hydrolysis of Purified FEs purification->hydrolysis hplc Reversed-Phase HPLC hydrolysis->hplc end Isolated this compound hplc->end

Caption: Experimental workflow for the isolation of this compound from sea urchin FEs.

Chemical Synthesis

The first total synthesis of this compound was achieved by Hutton et al. and provides a route to obtain the compound for further study without reliance on natural extraction. The synthesis is a multi-step process involving strategic coupling and deprotection reactions.

Methodology:

  • Isodityrosine Derivative Formation: The synthesis begins with a copper-catalyzed coupling reaction between phenylalanine-4-boronic acid and 4-O-protected dopa derivatives. This step forms the core isodityrosine structure.

  • Selective Halogenation: The isodityrosine derivative undergoes selective halogenation to prepare it for the subsequent coupling reaction.

  • Suzuki Coupling: A Suzuki coupling reaction is performed between the halogenated isodityrosine derivative and a potassium tyrosine-3-trifluoroborate derivative. This key step forms the biphenyl bond and assembles the complete, protected this compound backbone.

  • Global Deprotection: In the final step, all protecting groups are removed in a single global deprotection reaction to yield the final tris-α-amino acid, this compound.

G start Phenylalanine-4-boronic acid + 4-O-protected dopa derivatives coupling1 Copper-Catalyzed Coupling start->coupling1 isodityrosine Protected Isodityrosine Derivative coupling1->isodityrosine halogenation Selective Halogenation isodityrosine->halogenation suzuki Suzuki Coupling with Potassium Tyrosine-3-trifluoroborate halogenation->suzuki deprotection Global Deprotection suzuki->deprotection end This compound deprotection->end

Caption: Key stages in the total chemical synthesis of this compound.

Biological Significance and Conclusion

This compound's primary known role is as a structural cross-linking agent in proteins. In plant cell walls, it is believed to form inter-polypeptide cross-links within glycoproteins like extensin, contributing to the strength and integrity of the cell wall. Similarly, in the sea urchin fertilization envelope, it provides crucial covalent cross-links that result in the rapid hardening of the envelope after fertilization, a critical protective barrier for the developing embryo. The complex structure of this compound, featuring multiple linkage types, makes it a subject of interest for understanding the biochemistry of protein cross-linking and for potential applications in biomaterials and drug development.

References

Pulcherosine: A Technical Guide to its Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine is a naturally occurring, fluorescent, trivalent cross-linking amino acid derived from the oxidative coupling of three tyrosine residues. First identified in the hardened fertilization envelope of the sea urchin Hemicentrotus pulcherrimus, it has since been found in plant cell walls, where it plays a crucial role in the structural integrity of the extracellular matrix. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological functions. Particular emphasis is placed on its role in protein cross-linking and the potential implications for signaling pathways within the extracellular matrix. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development who are interested in the structure, function, and potential applications of this unique amino acid.

Discovery and History

This compound was first isolated and characterized in 1990 from the acid hydrolysate of the hardened fertilization envelope of the sea urchin Hemicentrotus pulcherrimus.[1] Its name is derived from the species of sea urchin from which it was first discovered. Subsequent research has also identified this compound in the primary cell walls of plants, such as in tomato cell cultures, highlighting its role as a structural component in a diverse range of organisms.[2]

The formation of this compound is a result of the oxidative coupling of tyrosine residues, a process catalyzed by peroxidases.[1][3] In the fertilization envelope of the sea urchin, this cross-linking is a critical step in the hardening process that provides a physical barrier to protect the developing embryo.[4] In plants, it contributes to the structural integrity of the cell wall by cross-linking glycoprotein extensin monomers.

Physicochemical and Spectroscopic Data

This compound is a complex amino acid with the chemical formula C₂₇H₂₉N₃O₉. A summary of its key physicochemical and spectroscopic properties is presented in the tables below.

PropertyValueSource
Molecular Formula C₂₇H₂₉N₃O₉PubChem
Molecular Weight 539.5 g/mol PubChem
IUPAC Name (2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acidPubChem
CAS Number 126723-16-8PubChem
Calculated XLogP3-AA -5.6PubChem
Hydrogen Bond Donor Count 8PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 11PubChem
Exact Mass 539.19037951 DaPubChem
Monoisotopic Mass 539.19037951 DaPubChem

Table 1: Physicochemical properties of this compound.

Spectroscopic DataDescription
UV Absorption Exhibits characteristic UV absorption due to its aromatic rings.
Fluorescence Fluorescent, which aids in its detection and quantification.
¹H NMR The ¹H NMR spectrum confirms the presence of three tyrosine-derived residues.
Mass Spectrometry Mass spectrometric analysis is used to confirm the molecular weight and fragmentation pattern.

Table 2: Spectroscopic data for this compound.

Experimental Protocols

Isolation of this compound from Sea Urchin Fertilization Envelopes

The following protocol is a generalized procedure for the isolation of this compound from the hardened fertilization envelopes (HFEs) of the sea urchin Hemicentrotus pulcherrimus.

Materials:

  • HFEs from H. pulcherrimus

  • Constant-boiling HCl (5.7 N) containing 0.02% phenol

  • NaOH pellets

  • 0.02 N HCl

  • Cellulose phosphate column (e.g., Whatman P11)

  • 0.2 M Acetic Acid (AcOH)

  • 0.5 M NaCl in 0.2 M AcOH

  • Reversed-phase high-performance liquid chromatography (HPLC) system with ODS or C8 column

  • 0.1% Trifluoroacetic acid (TFA) in water (solvent A)

  • Acetonitrile with 0.1% TFA (solvent B)

Procedure:

  • Hydrolysis: Lyophilized HFEs are hydrolyzed with constant-boiling HCl (5.7 N) containing 0.02% phenol at 110°C for 20 hours under reduced pressure.

  • Drying and Reconstitution: The hydrolysate is dried over NaOH pellets in a vacuum desiccator and redissolved in 0.02 N HCl.

  • Filtration: The reconstituted hydrolysate is filtered through a 0.45-µm membrane.

  • Cation Exchange Chromatography: The filtrate is loaded onto a cellulose phosphate column equilibrated with 0.2 M AcOH. The column is then eluted with a linear gradient of NaCl (0 to 0.5 M in 0.2 M AcOH).

  • Fraction Collection and Monitoring: The effluent is monitored for absorbance at 280 nm, and fractions are collected.

  • HPLC Analysis: Aliquots of each fraction are analyzed by reversed-phase HPLC. Elution is performed with a linear gradient of acetonitrile (0-30% over 30 minutes) in 0.1% TFA.

  • Detection and Purification: Fluorescent compounds are detected using a fluorescence detector (Excitation: 283 nm, Emission: 410 nm). The peak corresponding to this compound is collected and lyophilized for further purification and analysis.

experimental_workflow_isolation cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_analysis Analysis & Collection HFE Lyophilized HFEs HCl_hydrolysis Acid Hydrolysis (5.7 N HCl, 110°C, 20h) HFE->HCl_hydrolysis Drying Drying & Reconstitution HCl_hydrolysis->Drying Filtration Filtration (0.45 µm) Drying->Filtration Cation_exchange Cation Exchange Chromatography Filtration->Cation_exchange HPLC Reversed-Phase HPLC Cation_exchange->HPLC Fluorescence_detection Fluorescence Detection (Ex: 283 nm, Em: 410 nm) HPLC->Fluorescence_detection Peak_collection Peak Collection & Lyophilization Fluorescence_detection->Peak_collection Pure_this compound Pure this compound Peak_collection->Pure_this compound

Figure 1. Experimental workflow for the isolation of this compound.
Chemical Synthesis of this compound

The chemical synthesis of this compound has been achieved through a multi-step process involving copper-catalyzed coupling and Suzuki coupling reactions. A generalized workflow is presented below.

Key Steps:

  • Formation of Isodityrosine Derivative: A copper-catalyzed coupling reaction between phenylalanine-4-boronic acid and a 4-O-protected dopa derivative is performed to yield an isodityrosine derivative.

  • Selective Halogenation: The isodityrosine derivative undergoes selective halogenation.

  • Suzuki Coupling: The halogenated intermediate is then subjected to a Suzuki coupling reaction with a potassium tyrosine-3-trifluoroborate to form protected this compound.

  • Deprotection: A global deprotection step is carried out to yield the final this compound product.

synthesis_workflow cluster_synthesis This compound Synthesis Starting_materials Phenylalanine-4-boronic acid + 4-O-protected dopa derivative Copper_coupling Copper-catalyzed Coupling Starting_materials->Copper_coupling Isodityrosine_deriv Isodityrosine Derivative Copper_coupling->Isodityrosine_deriv Halogenation Selective Halogenation Isodityrosine_deriv->Halogenation Halogenated_intermed Halogenated Intermediate Halogenation->Halogenated_intermed Suzuki_coupling Suzuki Coupling (with Potassium tyrosine-3-trifluoroborate) Halogenated_intermed->Suzuki_coupling Protected_this compound Protected This compound Suzuki_coupling->Protected_this compound Deprotection Global Deprotection Protected_this compound->Deprotection This compound This compound Deprotection->this compound

Figure 2. Generalized workflow for the chemical synthesis of this compound.

Biological Function and Signaling

The primary biological function of this compound is to act as a covalent cross-linking agent, contributing to the structural integrity and stability of the extracellular matrix (ECM). This cross-linking of proteins, such as extensins in plant cell walls and various proteins in the sea urchin fertilization envelope, is catalyzed by peroxidases in the presence of hydrogen peroxide.

While direct involvement of this compound in specific signaling pathways has not yet been elucidated, its role in modifying the ECM suggests a potential indirect influence on cell signaling. The ECM is a dynamic structure that actively participates in regulating cellular behavior through interactions with cell surface receptors. Changes in the composition and mechanical properties of the ECM, such as those induced by this compound cross-linking, can modulate signaling pathways that control cell adhesion, migration, proliferation, and differentiation.

Hypothetical Signaling Pathway

Based on the known function of this compound and the established principles of ECM signaling, a hypothetical signaling pathway can be proposed. The peroxidase-mediated formation of this compound cross-links within the ECM could lead to alterations in the mechanical stiffness and topography of the matrix. These physical changes could then be sensed by cell surface receptors, such as integrins, which in turn would activate intracellular signaling cascades.

hypothetical_signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Tyrosine_residues Tyrosine Residues in ECM Proteins Peroxidase Peroxidase + H₂O₂ Pulcherosine_formation This compound Formation (Cross-linking) Peroxidase->Pulcherosine_formation ECM_stiffening Altered ECM (Stiffness, Topography) Pulcherosine_formation->ECM_stiffening Integrin Integrin Receptor ECM_stiffening->Integrin Mechanical Sensing Intracellular_signaling Intracellular Signaling (e.g., FAK, Src, RhoA) Integrin->Intracellular_signaling Cellular_response Cellular Response (Adhesion, Migration, Gene Expression) Intracellular_signaling->Cellular_response

Figure 3. Hypothetical signaling pathway influenced by this compound-mediated ECM cross-linking.

Conclusion and Future Perspectives

This compound is a fascinating and important structural amino acid with a well-established role in the cross-linking of extracellular matrices in both marine invertebrates and plants. While its discovery and chemical synthesis have been significant achievements, many aspects of its biological function, particularly its potential role in cell signaling, remain to be explored. Future research should focus on elucidating the specific signaling pathways that are modulated by this compound-induced changes in the ECM. A deeper understanding of these mechanisms could open up new avenues for the development of novel therapeutic strategies targeting diseases associated with aberrant ECM remodeling, such as fibrosis and cancer. Furthermore, the unique properties of this compound may be exploited in the field of biomaterials for the development of novel biocompatible and mechanically robust scaffolds for tissue engineering applications.

References

The Unseen Architect: Unraveling the Biological Role of Pulcherosine in Fortifying Plant Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The plant cell wall, a dynamic and complex extracellular matrix, is fundamental to plant growth, development, and defense. Its structural integrity is largely dependent on the intricate network of polysaccharides and proteins. Among the key players in reinforcing this structure is pulcherosine, a unique, oxidatively coupled trimer of tyrosine. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its structure, biosynthesis, and function in creating covalent cross-links within the extensin network of the plant cell wall. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for its study, and visualizes the key pathways involved, offering a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and potentially manipulate this critical component of plant biology.

Introduction

The primary cell wall of plants is a formidable yet flexible barrier, composed predominantly of cellulose, hemicellulose, and pectin. Embedded within this polysaccharide matrix is a network of structural proteins, primarily hydroxyproline-rich glycoproteins (HRGPs), of which extensins are a major subfamily. The strength and integrity of the cell wall are significantly enhanced by the covalent cross-linking of these extensin molecules. This compound, first isolated from tomato cell cultures, is a key component in this process[1]. It is an oxidatively coupled trimer of tyrosine, forming robust inter-polypeptide cross-links that contribute to the insolubilization and reinforcement of the extensin network[1]. Understanding the biosynthesis and function of this compound is crucial for comprehending the mechanics of cell wall assembly, its response to environmental stresses, and for identifying potential targets for modifying plant biomass properties for industrial and pharmaceutical applications.

Structure and Function of this compound

This compound is formed from three tyrosine residues, oxidatively coupled to create a complex structure. This trimer plays a pivotal role in the architecture of the plant cell wall by forming stable, covalent cross-links between extensin polypeptide chains[1]. These cross-links are critical for the self-assembly of the extensin scaffold, a fundamental component of the cell wall's structural framework. Steric considerations suggest that the three tyrosine units of this compound cannot originate from adjacent residues on a single polypeptide chain, thus confirming its role in forming inter-polypeptide bridges or wide intra-polypeptide loops[1]. This compound is also considered an intermediate in the formation of the even more complex tetrameric cross-link, di-isodityrosine[1]. The formation of these cross-links contributes significantly to the tensile strength and rigidity of the cell wall, effectively locking the extensin network in place.

Biosynthesis and Regulation of this compound

The formation of this compound is an enzyme-mediated process that occurs in the apoplast, the space outside the cell membrane. This biosynthesis is a key step in the final assembly of the cell wall.

Enzymatic Synthesis

The oxidative coupling of tyrosine residues to form this compound is catalyzed by a class of enzymes known as peroxidases (specifically, extensin peroxidases) in the presence of hydrogen peroxide (H₂O₂). These enzymes are part of the large class III peroxidase family in plants. While the precise peroxidase isoforms responsible for this compound synthesis in vivo are still under investigation, it is clear that their activity is essential for the cross-linking of extensins. The proposed mechanism involves the generation of tyrosine radicals by the peroxidase, which then spontaneously couple to form the complex this compound structure.

Signaling and Regulation

The synthesis of this compound is tightly regulated and is known to be influenced by various developmental cues and environmental stresses. The cross-linking of extensins, including the formation of this compound, is often upregulated in response to wounding and pathogen attack, suggesting a role in plant defense by reinforcing the cell wall barrier. Signaling pathways involving reactive oxygen species (ROS), such as H₂O₂, are central to this regulation. Abiotic stresses can trigger ROS production, which not only serves as a substrate for peroxidases but also acts as a signaling molecule to modulate the expression of genes encoding cell wall-modifying enzymes, including peroxidases.

Quantitative Data on this compound

Currently, there is a notable lack of comprehensive quantitative data on this compound content in various plant species, tissues, and under different environmental conditions. The development of robust and sensitive analytical methods is crucial for advancing our understanding of its dynamic role. Future research should focus on quantifying this compound to establish clear correlations with cell wall mechanics and plant stress responses. The following table structure is proposed for the future compilation of such data.

Table 1: this compound Content in Various Plant Tissues and Conditions (Hypothetical Data)

Plant SpeciesTissue/OrganDevelopmental StageStress ConditionThis compound Content (μg/g cell wall)Reference
Solanum lycopersicumSuspension CultureLog PhaseNoneX.X ± Y.Y[Hypothetical]
Arabidopsis thalianaRootMatureWoundingX.X ± Y.Y[Hypothetical]
Zea maysLeafSeedlingDroughtX.X ± Y.Y[Hypothetical]

Table 2: Correlation of this compound Content with Cell Wall Mechanical Properties (Hypothetical Data)

Plant SpeciesGenetic ModificationThis compound Content (μg/g cell wall)Tensile Strength (MPa)Elastic Modulus (GPa)Reference
Arabidopsis thalianaWild TypeX.X ± Y.YA.A ± B.BC.C ± D.D[Hypothetical]
Arabidopsis thalianaPeroxidase MutantX.X ± Y.YA.A ± B.BC.C ± D.D[Hypothetical]

Experimental Protocols

The study of this compound requires specialized biochemical techniques for its extraction, purification, and analysis.

Isolation of Cell Wall Material

A reliable method for isolating purified cell walls is the essential first step.

Protocol 5.1.1: Cell Wall Isolation from Plant Tissue

  • Homogenization: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solubilization of Cellular Contents: Suspend the powder in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a detergent (e.g., 1% SDS) to solubilize membranes and cytoplasmic proteins.

  • Washing: Sequentially wash the pellet with the buffer, followed by water, ethanol, and acetone to remove detergents and lipids.

  • Destarching (if necessary): If starch is abundant, treat the cell wall preparation with α-amylase to digest starch granules.

  • Lyophilization: Lyophilize the final cell wall pellet for storage and subsequent analysis.

Extraction and Purification of this compound

This compound is covalently bound within the cell wall and requires harsh hydrolysis for its release.

Protocol 5.2.1: Acid Hydrolysis and this compound Extraction

  • Hydrolysis: Suspend the dried cell wall material in 6 M HCl.

  • Incubation: Heat the suspension at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere to prevent oxidation.

  • Removal of HCl: Evaporate the HCl under vacuum.

  • Resuspension: Resuspend the hydrolysate in a suitable solvent (e.g., water or a buffer compatible with downstream analysis).

  • Purification: Further purify the hydrolysate using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to isolate this compound from other amino acids and degradation products.

Quantification and Characterization of this compound

Protocol 5.3.1: HPLC-MS/MS for this compound Quantification

  • Chromatographic Separation: Use a reversed-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape and ionization.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

  • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method using a purified this compound standard to identify specific precursor-to-product ion transitions for sensitive and specific quantification.

  • Quantification: Generate a standard curve with known concentrations of the this compound standard to quantify its amount in the hydrolyzed cell wall samples.

Protocol 5.3.2: NMR Spectroscopy for Structural Confirmation

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D and 2D NMR: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Structural Elucidation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to confirm the chemical structure of this compound and its connectivity.

Peroxidase Activity Assay

Protocol 5.4.1: Spectrophotometric Assay for Extensin Peroxidase Activity

  • Enzyme Extraction: Extract proteins from the apoplastic fluid or cell wall fraction of the plant tissue.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate buffer, pH 6.0), a chromogenic substrate (e.g., pyrogallol or guaiacol), and the enzyme extract.

  • Initiation of Reaction: Start the reaction by adding a limiting amount of H₂O₂.

  • Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for purpurogallin formation from pyrogallol) over time.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of peroxidase activity can be defined as the amount of enzyme that catalyzes the formation of 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 and 20°C.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving this compound.

Pulcherosine_Biosynthesis cluster_synthesis This compound Biosynthesis cluster_crosslinking Extensin Cross-linking Tyr Tyrosine Tyr_rad Tyrosine Radical Tyr->Tyr_rad Peroxidase + H₂O₂ IDT Isodityrosine (IDT) Tyr_rad->IDT Coupling This compound This compound Tyr_rad->this compound IDT->this compound + Tyrosine Radical Network Cross-linked Extensin Network This compound->Network Inter-polypeptide Cross-link Ext1 Extensin Monomer 1 Ext1->Network Ext2 Extensin Monomer 2 Ext2->Network

Caption: Biosynthesis of this compound and its role in cross-linking extensin monomers.

Extensin_Crosslinking_Regulation cluster_signaling Signaling Pathway cluster_response Cell Wall Response Stress Biotic/Abiotic Stress ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Stress->ROS Signal_Transduction Signal Transduction Cascade ROS->Signal_Transduction Extensin_Crosslinking Extensin Cross-linking (this compound formation) ROS->Extensin_Crosslinking Substrate TF_Activation Transcription Factor Activation Signal_Transduction->TF_Activation Peroxidase_Gene Peroxidase Gene Expression TF_Activation->Peroxidase_Gene Upregulation Peroxidase_Enzyme Peroxidase Synthesis Peroxidase_Gene->Peroxidase_Enzyme Peroxidase_Enzyme->Extensin_Crosslinking Catalysis Wall_Stiffening Cell Wall Stiffening & Reinforcement Extensin_Crosslinking->Wall_Stiffening

Caption: Simplified signaling pathway for the regulation of extensin cross-linking.

Conclusion and Future Perspectives

This compound is a vital, yet often overlooked, component of the plant cell wall, playing a critical role in its structural integrity through the cross-linking of extensin proteins. Its biosynthesis, catalyzed by peroxidases, is a key step in the dynamic process of cell wall assembly and remodeling, particularly in response to environmental challenges. While our understanding of this compound's qualitative role is well-established, the field would greatly benefit from more extensive quantitative studies. The development and application of sensitive analytical techniques will be paramount in elucidating the precise relationship between this compound content, cell wall mechanics, and plant fitness. Furthermore, identifying the specific peroxidase isoforms and the transcription factors that regulate their expression will provide valuable targets for genetic engineering approaches aimed at modifying plant biomass for improved digestibility for biofuels, enhanced disease resistance, or altered textural properties in crops. For drug development professionals, understanding the intricacies of cell wall fortification, including the role of this compound, may offer novel strategies for the development of herbicides or antifungal agents that target cell wall integrity. The continued exploration of this fascinating molecule promises to unlock new avenues for both fundamental plant science and its practical applications.

References

The Role of Pulcherosine in Sea Urchin Fertilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pulcherosine, a key structural component in the fertilization process of sea urchins. We will delve into its function, the signaling pathways leading to its formation, quantitative data regarding its presence, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in reproductive biology, protein biochemistry, and those interested in novel cross-linking mechanisms for potential therapeutic applications.

Introduction: The Structural Significance of this compound

Fertilization in sea urchins is a meticulously orchestrated event, culminating in the formation of a protective barrier around the zygote known as the fertilization envelope. This envelope undergoes a rapid hardening process, a critical step in the slow block to polyspermy, which prevents the entry of additional sperm. The structural integrity of this hardened envelope is largely due to the formation of covalent cross-links between its protein constituents. This compound is a novel, tyrosine-derived, trivalent cross-linking amino acid that plays a crucial role in this process.[1]

Discovered in the fertilization envelope of the sea urchin Hemicentrotus pulcherrimus, this compound is formed through the oxidative coupling of three tyrosine residues.[1] Its unique structure, 5-[4"-(2-carboxy-2-aminoethyl)phenoxy]-3,3'-dityrosine, provides a robust, covalent linkage between polypeptide chains, contributing significantly to the insolubility and mechanical strength of the fertilization envelope.[1] The formation of this compound is an enzyme-catalyzed process, highlighting a specific biochemical pathway that is essential for successful fertilization.

Quantitative Analysis of Tyrosine Cross-Links

The hardening of the fertilization envelope is marked by a significant increase in tyrosine-derived cross-links. Quantitative analysis of the amino acid composition of the hard fertilization envelope (HFE) versus the soft fertilization envelope (SFE) reveals the prevalence of this compound and other related cross-links.

Amino AcidResidues per 10,000 Total Amino Acid Residues (Hard FE)Residues per 10,000 Total Amino Acid Residues (Soft FE)Molar Ratio in Hard FE
Tyrosine255305-
Dityrosine5.50.25100
Trityrosine2.1Trace38
This compound 1.3 Trace 24
Data sourced from Nomura et al. (1990).[1]

The Chemistry of Hardening: this compound's Role

The formation of this compound provides a trivalent cross-link, connecting three separate tyrosine residues on adjacent protein chains. This extensive network of covalent bonds is what imparts the remarkable stability to the fertilization envelope.

G cluster_0 Polypeptide Chain A cluster_1 Polypeptide Chain B cluster_2 Polypeptide Chain C Tyr_A Tyrosine This compound This compound Tyr_A->this compound Covalent Bond Tyr_B Tyrosine Tyr_B->this compound Covalent Bond Tyr_C Tyrosine Tyr_C->this compound Covalent Bond

This compound cross-linking polypeptide chains.

Signaling Pathway to Fertilization Envelope Hardening

This compound itself is not a signaling molecule. Instead, its formation is the culmination of a signaling cascade initiated by sperm-egg fusion. This pathway leads to the release of cortical granules and the activation of the enzyme ovoperoxidase, which is directly responsible for catalyzing the formation of tyrosine cross-links, including this compound.[2]

G SpermEggFusion Sperm-Egg Fusion CaIncrease Intracellular Ca2+ Increase SpermEggFusion->CaIncrease CorticalGranuleExocytosis Cortical Granule Exocytosis CaIncrease->CorticalGranuleExocytosis H2O2Production H2O2 Production CaIncrease->H2O2Production OvoperoxidaseRelease Ovoperoxidase Release CorticalGranuleExocytosis->OvoperoxidaseRelease TyrosineCrosslinking Tyrosine Cross-linking OvoperoxidaseRelease->TyrosineCrosslinking H2O2Production->TyrosineCrosslinking PulcherosineFormation This compound Formation TyrosineCrosslinking->PulcherosineFormation FEHardening Fertilization Envelope Hardening PulcherosineFormation->FEHardening

Signaling cascade leading to this compound formation.

Experimental Protocols

The study of this compound involves a multi-step process from the isolation of the fertilization envelope to the characterization of its constituent amino acids.

Workflow for this compound Analysis

G start Sea Urchin Fertilization iso Isolation of Fertilization Envelope start->iso hydro Acid Hydrolysis iso->hydro hplc RP-HPLC Separation & Quantification hydro->hplc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry hplc->ms end Structural Confirmation nmr->end ms->end

Workflow for the isolation and analysis of this compound.
Detailed Methodologies

5.2.1 Isolation of Sea Urchin Fertilization Envelopes

This protocol is adapted from methods described for the isolation of fertilization envelopes for protein analysis.

  • Gamete Collection: Induce spawning in mature sea urchins by injecting 0.5 M KCl into the coelomic cavity. Collect eggs in filtered seawater and sperm "dry" (undiluted).

  • Fertilization: Suspend eggs in a beaker of filtered seawater at a density that forms a single layer at the bottom. Add a dilute suspension of motile sperm and gently swirl. Monitor for the elevation of the fertilization envelope, which typically occurs within 1-2 minutes post-insemination.

  • Envelope Isolation:

    • Allow the fertilized eggs to develop for 30 minutes.

    • Gently pass the embryos through a fine mesh (e.g., 100 µm Nitex) to strip the fertilization envelopes from the embryos.

    • Collect the envelopes by repeated low-speed centrifugation (e.g., 1,000 x g for 5 minutes) and washing with fresh seawater to remove embryos and cellular debris.

    • The final pellet of isolated fertilization envelopes can be stored frozen at -80°C.

5.2.2 Acid Hydrolysis of the Fertilization Envelope

This protocol is a standard method for the hydrolysis of proteins into their constituent amino acids.

  • Sample Preparation: Place a lyophilized sample of isolated fertilization envelopes (approximately 1-5 mg) into a heavy-walled glass hydrolysis tube.

  • Hydrolysis:

    • Add 1 mL of 6 M HCl to the tube.

    • For samples containing tyrosine, adding a small crystal of phenol can help prevent its degradation.

    • Seal the tube under vacuum.

    • Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • Sample Recovery:

    • After cooling, carefully open the tube.

    • Transfer the hydrolysate to a clean vial.

    • Remove the HCl by drying the sample under a stream of nitrogen or in a vacuum centrifuge.

    • Re-dissolve the dried amino acid mixture in a suitable buffer for analysis (e.g., 0.1 M HCl or the initial mobile phase for HPLC).

5.2.3 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general approach for the separation and quantification of this compound from an amino acid hydrolysate.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a gradient pump system, an autosampler, and a fluorescence detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5-50% B (linear gradient)

    • 45-50 min: 50-95% B (linear gradient)

    • 50-55 min: 95% B (isocratic)

    • 55-60 min: 95-5% B (linear gradient)

    • 60-70 min: 5% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 280 nm and emission at 410 nm (optimal wavelengths may need to be determined empirically for this compound).

  • Quantification: this compound can be quantified by comparing its peak area to that of a purified and quantified standard.

5.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of novel compounds like this compound.

  • Sample Preparation: Dissolve a purified and isolated sample of this compound (typically >1 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard proton NMR spectrum to identify the number and types of proton environments. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 times the longest T1 relaxation time for accurate integration.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

  • Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the confirmation of the covalent structure of this compound.

5.2.5 Mass Spectrometry (MS)

Mass spectrometry is used to determine the accurate mass of this compound and to obtain fragmentation data that supports its structure.

  • Sample Preparation: Prepare a dilute solution of purified this compound in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is preferred for accurate mass measurements.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental composition.

    • Tandem MS (MS/MS): Select the molecular ion of this compound for fragmentation (e.g., by collision-induced dissociation). The resulting fragment ions provide information about the connectivity of the molecule.

  • Data Analysis: The accurate mass measurement is used to confirm the elemental formula of this compound. The fragmentation pattern is analyzed to confirm the proposed structure by identifying characteristic losses and fragment ions.

Conclusion and Future Directions

This compound is a fascinating and functionally critical molecule in the fertilization of sea urchins. Its role as a trivalent cross-linker in the hardening of the fertilization envelope is well-established. The detailed methodologies provided in this guide offer a framework for the further study of this compound and similar cross-linking molecules in other biological systems.

For drug development professionals, the enzymatic formation of such robust cross-links presents an interesting target. The inhibition of ovoperoxidase, and thus the prevention of this compound formation, could be explored as a potential avenue for the development of novel, non-hormonal contraceptives. Furthermore, the principles of peroxidase-catalyzed protein cross-linking could be harnessed for the development of novel biomaterials and tissue engineering applications. Further research into the precise kinetics and regulation of ovoperoxidase activity and the identification of specific inhibitors are promising areas for future investigation.

References

Unveiling Pulcherosine: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring, fluorescent amino acid derivative formed through the oxidative cross-linking of three tyrosine residues. This trivalent cross-link plays a crucial role in the structural integrity and insolubility of various biological matrices. Its presence is implicated in the hardening of extracellular structures, providing resistance to physical and enzymatic degradation. This technical guide provides an in-depth overview of the known natural sources of this compound, its quantitative occurrence, detailed experimental protocols for its analysis, and its formation pathway.

Natural Sources and Occurrence of this compound

This compound has been identified in a range of organisms, primarily within structural proteins of the extracellular matrix (ECM). Its distribution spans both the plant and animal kingdoms, highlighting its conserved importance in biological architecture.

Marine Invertebrates

The most well-characterized source of this compound is the fertilization envelope of sea urchins. Following fertilization, a rapid hardening process of this envelope occurs, in large part due to the formation of tyrosine cross-links, including this compound. This process is catalyzed by the enzyme ovoperoxidase[1][2][3][4].

In the sea urchin Hemicentrotus pulcherrimus, this compound is a significant component of the hardened fertilization envelope. In contrast, it is found in only trace amounts in the soft, unhardened envelope, underscoring its role in the hardening process. The cuticle of the nematode Caenorhabditis elegans also contains tyrosine cross-links, and the enzyme responsible, a dual oxidase (Duox), has been shown to catalyze the formation of di- and trityrosine linkages[5]. While not explicitly quantifying this compound, this finding suggests its likely presence in the nematode cuticle.

Plant Kingdom

In the plant kingdom, this compound has been isolated from the primary cell walls of a tomato (Lycopersicon esculentum) cell culture. It is a component of cell wall glycoproteins, where it forms intermolecular cross-links, contributing to the structural integrity of the cell wall. The formation of this compound in plants is thought to be mediated by peroxidases, which are known to be involved in the oxidative cross-linking of various cell wall components.

Quantitative Analysis of this compound

The quantification of this compound is essential for understanding its abundance and role in different biological contexts. The following table summarizes the available quantitative data for this compound in various natural sources.

Organism/TissueMethod of AnalysisThis compound ContentReference
Hemicentrotus pulcherrimus (Sea Urchin) Fertilization Envelope (Hardened)Amino Acid Analysis after Acid Hydrolysis and HPLC1.3 residues per 10,000 total amino acid residues
Hemicentrotus pulcherrimus (Sea Urchin) Fertilization Envelope (Soft)Amino Acid Analysis after Acid Hydrolysis and HPLCTrace amounts
Tomato (Lycopersicon esculentum) Primary Cell WallsNot QuantifiedPresent
Caenorhabditis elegans CuticleNot QuantifiedTyrosine cross-links present

Experimental Protocols

The analysis of this compound typically involves the hydrolysis of the protein matrix to release the cross-linked amino acids, followed by chromatographic separation and detection.

Sample Preparation: Acid Hydrolysis

Objective: To hydrolyze proteinaceous material to liberate individual amino acids, including this compound.

Protocol:

  • Sample Preparation: Lyophilize the biological sample (e.g., isolated fertilization envelopes, cell wall preparations) to dryness.

  • Hydrolysis: Place the dried sample in a hydrolysis tube. Add 6 M HCl containing 0.1% (v/v) phenol (to protect tyrosine residues from degradation).

  • Degassing: Freeze the sample in a dry ice/ethanol bath and evacuate the tube to a high vacuum.

  • Sealing: Seal the tube under vacuum.

  • Incubation: Heat the sealed tube at 110°C for 24-48 hours.

  • Drying: After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Resuspension: Dissolve the dried hydrolysate in a suitable buffer for HPLC analysis (e.g., 0.1 M sodium citrate buffer, pH 2.2).

Quantification: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from other amino acids in the hydrolysate.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector is typically used.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution is often used.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

  • Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a period of 30-60 minutes is typically effective for separating the various amino acid derivatives. The exact gradient will need to be optimized based on the specific column and system.

  • Detection: this compound is fluorescent.

    • Excitation Wavelength: ~280 nm

    • Emission Wavelength: ~400 nm

  • Quantification: A standard curve is generated using purified this compound of known concentrations. The peak area of this compound in the sample is then compared to the standard curve to determine its concentration.

Confirmation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of the this compound peak and provide a more sensitive and specific quantification.

Protocol:

  • LC System: An ultra-high-performance liquid chromatography (UPLC) system is coupled to a tandem mass spectrometer. The same column and mobile phase system as for HPLC can often be adapted.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound are monitored. These transitions would need to be determined using a purified standard.

  • High-Resolution Mass Spectrometry: The accurate mass of the protonated molecule of this compound ([M+H]⁺) is measured to confirm its elemental composition.

Biosynthesis and Signaling Pathways

Enzymatic Formation of this compound

The formation of this compound is an oxidative process catalyzed by peroxidases. In the fertilization envelope of sea urchins, this is carried out by ovoperoxidase. The proposed mechanism involves the generation of tyrosyl radicals, which then couple to form dityrosine, followed by the addition of a third tyrosyl radical to form the trimer, this compound.

Pulcherosine_Formation cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Intermediates cluster_product Product 3_Tyrosine 3 Tyrosine Residues Tyrosyl_Radicals Tyrosyl Radicals 3_Tyrosine->Tyrosyl_Radicals Oxidation H2O2 H₂O₂ Peroxidase Peroxidase (e.g., Ovoperoxidase, DUOX) H2O2->Peroxidase Peroxidase->Tyrosyl_Radicals Dityrosine Dityrosine Tyrosyl_Radicals->Dityrosine Coupling This compound This compound Dityrosine->this compound + Tyrosyl Radical Coupling

Caption: Enzymatic formation of this compound via peroxidase-catalyzed oxidative coupling of tyrosine residues.

Role in Extracellular Matrix and Potential Link to Signaling

This compound's primary established role is structural, contributing to the stability and integrity of the extracellular matrix (ECM). A properly structured and cross-linked ECM is essential for regulating various cellular processes, including proliferation, differentiation, and migration. The ECM provides physical scaffolding for cells and also sequesters and presents growth factors to their receptors.

While this compound itself is not a direct signaling molecule, the process of ECM cross-linking can indirectly influence cell signaling. Alterations in ECM stiffness and composition, which can be affected by the extent of tyrosine cross-linking, are known to modulate intracellular signaling pathways, often through integrin-mediated mechanotransduction. For example, changes in the ECM can impact the activation of focal adhesion kinase (FAK) and downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

The enzyme family responsible for tyrosine cross-linking in some organisms, the Dual Oxidases (DUOX), also produces reactive oxygen species (ROS) as part of their catalytic cycle. ROS can act as second messengers in various signaling cascades. Therefore, the enzymatic machinery that produces this compound could also be involved in redox signaling.

ECM_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ECM_Proteins ECM Proteins (e.g., Collagen, Fibronectin) This compound This compound Cross-links ECM_Proteins->this compound Cross-linking ECM_Properties ECM Stiffness & Composition This compound->ECM_Properties Modulates Integrins Integrins ECM_Properties->Integrins Activates FAK Focal Adhesion Kinase (FAK) Integrins->FAK Recruits & Activates Signaling_Cascades Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->Signaling_Cascades Initiates Cellular_Response Cellular Response (Proliferation, Migration) Signaling_Cascades->Cellular_Response Regulates

Caption: Indirect influence of this compound-mediated ECM cross-linking on cell signaling pathways.

Conclusion and Future Directions

This compound is a vital structural component in a variety of organisms, contributing to the stability and function of the extracellular matrix. While its direct role in signaling is not yet established, its influence on the physical properties of the ECM suggests an indirect role in modulating cellular behavior. Further research is needed to fully elucidate the range of organisms that produce this compound, its quantitative variation in different tissues and developmental stages, and to explore its potential involvement in pathological conditions where ECM remodeling is a key feature, such as fibrosis and cancer. The development of more sensitive and specific analytical methods will be crucial for advancing our understanding of this unique cross-linking amino acid.

References

The Enigmatic Pathway of Pulcherosine: A Technical Guide to its Biosynthesis from Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine, a complex trimer of tyrosine, stands as a fascinating example of post-translational modification with significant implications in structural biology and pathology. Initially identified in the fertilization envelope of sea urchin embryos and later in plant cell walls, this cross-linked amino acid contributes to the structural integrity of various biological matrices. Its formation through oxidative coupling of tyrosine residues underscores a complex biosynthetic pathway with potential relevance in fields ranging from plant biology to human diseases associated with oxidative stress. This technical guide provides an in-depth exploration of the biosynthesis of this compound from its precursor, tyrosine, with a focus on the enzymatic processes, experimental methodologies for its study, and quantitative analysis.

The Biosynthetic Pathway: An Overview

The formation of this compound is not a direct trimerization of three tyrosine molecules. Instead, it involves a stepwise oxidative coupling process mediated by peroxidase enzymes. The currently understood pathway begins with the dimerization of two tyrosine residues to form isodityrosine, which then couples with a third tyrosine residue to yield this compound. This process is dependent on the generation of tyrosyl radicals, highly reactive intermediates that drive the formation of the characteristic ether and biphenyl linkages of this compound.

The key enzymatic players in this pathway are peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase (MPO), which, in the presence of hydrogen peroxide (H₂O₂), catalyze the one-electron oxidation of tyrosine.

Core Reaction Steps:

  • Initiation: Peroxidase, in its resting ferric (Fe³⁺) state, is oxidized by H₂O₂ to a high-energy ferryl (Fe⁴⁺=O) cation radical intermediate known as Compound I.

  • Propagation (Isodityrosine Formation): Compound I abstracts an electron and a proton from a tyrosine molecule, generating a tyrosyl radical and returning the enzyme to its Compound II state. Two tyrosyl radicals can then couple to form isodityrosine.

  • Propagation (this compound Formation): The peroxidase, likely through another catalytic cycle involving Compound I and II, oxidizes both isodityrosine and another tyrosine molecule to their respective radical forms.

  • Termination/Cross-linking: The isodityrosyl and tyrosyl radicals then undergo a carbon-carbon and carbon-oxygen coupling to form the stable this compound structure.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Pulcherosine_Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_step1 Step 1: Isodityrosine Formation cluster_step2 Step 2: this compound Formation Tyrosine1 Tyrosine Isodityrosine Isodityrosine Tyrosine1->Isodityrosine Tyrosine2 Tyrosine Tyrosine2->Isodityrosine This compound This compound Isodityrosine->this compound Tyrosine3 Tyrosine Tyrosine3->this compound Peroxidase_H2O2_1 Peroxidase + H₂O₂ Peroxidase_H2O2_1->Isodityrosine Peroxidase_H2O2_2 Peroxidase + H₂O₂ Peroxidase_H2O2_2->this compound Experimental_Workflow Experimental Workflow for this compound Biosynthesis Study cluster_synthesis In Vitro Synthesis cluster_analysis Analysis cluster_data Data Interpretation Start Start: Prepare Reactants (Tyrosine, Isodityrosine, HRP, H₂O₂, Buffer) Reaction Enzymatic Reaction Start->Reaction Termination Reaction Termination Reaction->Termination Purification Purification (Optional) (e.g., HPLC) Termination->Purification Quantification Quantification (HPLC-UV/Fluorescence) Purification->Quantification Characterization Structural Characterization (NMR, MS) Quantification->Characterization Data_Analysis Data Analysis and Kinetic Modeling Characterization->Data_Analysis Conclusion Conclusion on Biosynthetic Pathway Data_Analysis->Conclusion

In Vivo Enzymatic Synthesis of Pulcherosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring, fluorescent amino acid derivative formed by the oxidative cross-linking of three tyrosine residues. It plays a crucial role in the structural integrity of various biological matrices, acting as a trivalent cross-linker. This technical guide provides an in-depth overview of the enzymatic formation of this compound in vivo, focusing on the responsible enzymes, their catalytic mechanisms, and the physiological contexts of its synthesis. Furthermore, it details experimental protocols for the analysis of this compound and presents quantitative data from relevant studies.

Enzymatic Formation of this compound in Biological Systems

The in vivo synthesis of this compound is primarily observed in two distinct biological settings: the fertilization envelope of sea urchin embryos and the primary cell walls of plants. In both cases, the formation is catalyzed by peroxidases in a process of oxidative coupling of tyrosine residues within specific proteins.

In Sea Urchin Embryos: The Role of Ovoperoxidase

Following fertilization in sea urchins, a rapid hardening of the fertilization envelope occurs to establish a permanent block to polyspermy. This process is driven by the enzymatic activity of ovoperoxidase , a heme-dependent peroxidase.

Ovoperoxidase is stored in the cortical granules of the unfertilized egg and is released into the perivitelline space upon fertilization. In the presence of hydrogen peroxide (H₂O₂), also generated by the egg, ovoperoxidase catalyzes the formation of dityrosine, trityrosine, and this compound cross-links between tyrosine residues of structural proteins in the fertilization envelope, leading to its rapid hardening.

The proposed signaling pathway for ovoperoxidase-mediated cross-linking is initiated by fertilization, which triggers a cascade of events leading to the release of cortical granules.

G Fertilization Fertilization Ca_influx Ca²⁺ Influx Fertilization->Ca_influx H2O2_production H₂O₂ Production Fertilization->H2O2_production Cortical_granule_exocytosis Cortical Granule Exocytosis Ca_influx->Cortical_granule_exocytosis Ovoperoxidase_release Ovoperoxidase Release Cortical_granule_exocytosis->Ovoperoxidase_release Protein_crosslinking Protein Cross-linking (this compound formation) Ovoperoxidase_release->Protein_crosslinking H2O2_production->Protein_crosslinking FE_hardening Fertilization Envelope Hardening Protein_crosslinking->FE_hardening

Fertilization-induced signaling cascade leading to this compound formation.
In Plant Cell Walls: The Action of Extensin Peroxidases

In plants, this compound contributes to the structural reinforcement of the primary cell wall. Its formation is associated with the cross-linking of extensins , a family of hydroxyproline-rich glycoproteins. This cross-linking is catalyzed by extensin peroxidases (EPs) , which are specific class III plant peroxidases.

Extensins are secreted into the cell wall as soluble monomers. In response to developmental cues or environmental stresses such as wounding or pathogen attack, EPs, in the presence of H₂O₂, catalyze the oxidative coupling of tyrosine residues on adjacent extensin molecules. This results in the formation of a covalently cross-linked network, including this compound, which insolubilizes the extensins and strengthens the cell wall. The formation of this compound has been observed as a major intermolecular cross-linked product in certain extensins, such as AtEXT3 from Arabidopsis thaliana.[1]

The general workflow for the formation of the cross-linked extensin network is depicted below.

G Extensin_synthesis Extensin Synthesis (ER and Golgi) Secretion Secretion to Cell Wall Extensin_synthesis->Secretion Self_assembly Self-assembly of Monomers Secretion->Self_assembly EP_activity Extensin Peroxidase (EP) Activity (+ H₂O₂) Self_assembly->EP_activity Crosslinking Intermolecular Cross-linking (this compound, etc.) EP_activity->Crosslinking Network_formation Insoluble Extensin Network Crosslinking->Network_formation

Workflow of extensin cross-linking in the plant cell wall.

Quantitative Data on this compound Formation

Quantitative data on the enzymatic formation of this compound in vivo is limited. However, studies on the sea urchin fertilization envelope have provided estimates of its abundance relative to other tyrosine cross-links.

Biological SystemOrganismTissue/StructureDityrosine (molar ratio)Trityrosine (molar ratio)This compound (molar ratio)Reference
Sea UrchinHemicentrotus pulcherrimusHardened Fertilization Envelope1003824[2]
In vitro reactionTyrosine/HRP/H₂O₂Reaction Products10038[2]

HRP: Horseradish Peroxidase

Note: Specific enzyme kinetic parameters (Km, Vmax) for the formation of this compound by ovoperoxidase or extensin peroxidases are not yet well-defined in the literature, with most studies focusing on general peroxidase activity or the formation of dityrosine.

Experimental Protocols

Extraction and Hydrolysis of this compound-Containing Proteins

This protocol is a generalized procedure for the liberation of amino acids, including this compound, from cross-linked protein matrices for subsequent analysis.

Materials:

  • Biological sample (e.g., sea urchin fertilization envelopes, plant cell walls)

  • 6 M HCl

  • Phenol (optional, to protect tyrosine residues)

  • Vacuum hydrolysis tubes

  • Heating block or oven

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Sample Preparation: Isolate the protein-rich fraction of interest (e.g., fertilization envelopes, purified cell walls). Lyophilize the sample to dryness.

  • Acid Hydrolysis:

    • Place the dried sample into a vacuum hydrolysis tube.

    • Add 6 M HCl (with or without 1% phenol) to the sample. The volume will depend on the amount of sample, but a ratio of 1 mg sample to 200 µL of HCl is a common starting point.

    • Freeze the sample in liquid nitrogen and evacuate the tube.

    • Seal the tube under vacuum.

    • Heat the sealed tube at 110°C for 24 hours.

  • Acid Removal:

    • After hydrolysis, cool the tube and carefully open it.

    • Transfer the hydrolysate to a clean flask or tube.

    • Remove the HCl by rotary evaporation or using a vacuum centrifuge.

    • Resuspend the dried hydrolysate in a suitable buffer for HPLC analysis (e.g., 0.1 M sodium phosphate buffer, pH 2.5).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • A standard HPLC system with a UV and/or fluorescence detector.

  • A reversed-phase C18 column is typically used.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • A linear gradient from 0% to 50% B over 30-40 minutes is a common starting point for separating tyrosine derivatives. The exact gradient should be optimized for the specific column and sample.

Detection:

  • UV Detection: Monitor at approximately 280 nm.

  • Fluorescence Detection: Exitation at ~315 nm and emission at ~410 nm for dityrosine and related compounds. The optimal wavelengths for this compound should be determined empirically.

Quantification:

  • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a pure this compound standard.

  • Standard Preparation: A this compound standard can be chemically synthesized. The availability of commercial standards should be investigated with chemical suppliers.

The logical workflow for the quantification of this compound is outlined below.

G Sample_prep Sample Preparation (Isolation of protein fraction) Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Sample_prep->Hydrolysis HPLC_separation HPLC Separation (Reversed-phase C18) Hydrolysis->HPLC_separation Detection Detection (UV and/or Fluorescence) HPLC_separation->Detection Quantification Quantification (Comparison to standard curve) Detection->Quantification

General workflow for the quantification of this compound.

Conclusion

The enzymatic formation of this compound in vivo is a critical process for the structural integrity of the sea urchin fertilization envelope and plant cell walls, mediated by ovoperoxidase and extensin peroxidases, respectively. While the general mechanisms are understood, further research is needed to elucidate the specific kinetic parameters of this compound formation and to develop standardized, readily available protocols and standards for its quantification. Such advancements will be invaluable for researchers in developmental biology, plant science, and for drug development professionals exploring targets related to extracellular matrix modification.

References

physical and chemical properties of Pulcherosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Pulcherosine

Introduction

This compound is a naturally occurring, fluorescent, trivalent cross-linking amino acid.[1] It is an oxidatively coupled trimer of tyrosine, meaning it is formed from three tyrosine units.[2] Structurally, it is composed of an isodityrosine and a tyrosine molecule linked via a biphenyl bond, with the aromatic core being 2,2'-dihydroxy-3-phenoxybiphenyl.[2][3] This compound plays a significant role in the structural integrity of various biological matrices, such as plant cell walls and the fertilization envelope of sea urchin embryos, by forming stable interpolypeptide cross-links.[4] This guide provides a comprehensive overview of its properties, synthesis, isolation, and biological context for researchers and drug development professionals.

Physical and Chemical Properties

This compound is typically a white to off-white solid. It is relatively stable under neutral pH conditions but can degrade in highly acidic or basic environments. Due to the presence of multiple hydroxyl and amino-carboxy groups, it is soluble in water and other polar organic solvents.

Core Properties

The fundamental are summarized in the table below.

PropertyValueSource
CAS Number 126723-16-8
Molecular Formula C₂₇H₂₉N₃O₉
Molecular Weight 539.54 g/mol
Exact Mass 539.1900 Da
IUPAC Name (2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Spectral Data

The structure of this compound has been elucidated and confirmed using several spectroscopic techniques.

TechniqueObservationSource
UV-Absorption Used for identification and quantification.
Fluorescence This compound is a naturally fluorescent compound, a property used for its detection.
¹H NMR Used to confirm the detailed chemical structure and connectivity of the tyrosine units.
Mass Spectrometry Confirms the molecular weight and elemental composition.

Experimental Protocols

Isolation from Natural Sources (Sea Urchin Fertilization Envelope)

This compound was first isolated from the hardened fertilization envelopes (FEs) of the sea urchin Hemicentrotus pulcherrimus. The protocol involves the hydrolysis of the envelopes followed by chromatographic separation.

Methodology:

  • Preparation of FEs: Hardenened fertilization envelopes are isolated from sea urchin embryos.

  • Acid Hydrolysis: The isolated FEs are subjected to acid hydrolysis to break down the proteins into their constituent amino acids.

  • Initial Separation: The resulting hydrolysate is loaded onto a cellulose phosphate column. Elution is performed using a linear gradient of NaCl in acetic acid.

  • Fluorescence Monitoring: The column effluent is monitored by absorbance (280 nm) and fluorescence (Excitation: 283 nm, Emission: 410 nm) to track fractions containing fluorescent amino acids.

  • HPLC Purification: Fractions containing the target compound are further purified using reversed-phase high-performance liquid chromatography (HPLC) with a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).

  • Identification: The purified compound is identified as this compound based on mass spectrometry, UV/fluorescence spectra, and NMR data.

G cluster_workflow Isolation Workflow start Hardened Fertilization Envelopes hydrolysis Acid Hydrolysis start->hydrolysis Breakdown proteins column_chrom Cellulose Phosphate Column Chromatography hydrolysis->column_chrom Separate amino acids hplc Reversed-Phase HPLC column_chrom->hplc Fine purification analysis Spectroscopic Analysis (MS, NMR, Fluorescence) hplc->analysis Structure confirmation end Purified this compound analysis->end

Workflow for the isolation of this compound.
Chemical Synthesis

The first chemical synthesis of this compound was achieved through a multi-step process involving selective coupling reactions.

Methodology:

  • Isodityrosine Derivative Formation: The synthesis begins with a copper-catalyzed coupling of phenylalanine-4-boronic acid and a 4-O-protected dopa derivative to create an isodityrosine intermediate.

  • Selective Halogenation: The isodityrosine derivative undergoes selective halogenation to prepare it for the subsequent coupling step.

  • Suzuki Coupling: A Suzuki coupling reaction is performed between the halogenated isodityrosine derivative and a potassium tyrosine-3-trifluoroborate derivative. This step forms the core structure of protected this compound.

  • Global Deprotection: In the final step, all protecting groups (such as benzyl carbamate, ester, and ether groups) are removed in a single step to yield the final this compound tris-alpha-amino acid.

G cluster_synthesis Chemical Synthesis Workflow start_mats Phenylalanine-4-boronic acid + Protected Dopa Derivative cu_coupling Copper-Catalyzed Coupling start_mats->cu_coupling isodityrosine Isodityrosine Derivative cu_coupling->isodityrosine halogenation Selective Halogenation isodityrosine->halogenation suzuki Suzuki Coupling with Potassium Tyrosine-3-trifluoroborate halogenation->suzuki protected_pul Protected this compound suzuki->protected_pul deprotection Global Deprotection protected_pul->deprotection final_product This compound deprotection->final_product

Key steps in the chemical synthesis of this compound.

Biological Role and Formation

This compound's primary biological function is to act as a covalent cross-linker, providing structural reinforcement to proteins. It is found in plant cell wall glycoproteins and is crucial for the hardening of the sea urchin fertilization envelope, a process that protects the developing embryo.

The formation of this compound is an oxidative process catalyzed by peroxidases, such as ovoperoxidase in sea urchins, which utilize hydrogen peroxide. The pathway involves the oxidative coupling of tyrosine residues. Dityrosine and trityrosine are also formed during this process, and together with this compound, they contribute to the stiffening and hardening of the biological matrix. The molar ratio of these cross-links in the hardened sea urchin FE has been characterized as approximately 100 (dityrosine) : 38 (trityrosine) : 24 (this compound). This indicates that while dityrosine is the most abundant, this compound is a significant contributor to the overall cross-linked structure.

G cluster_pathway Biosynthetic Pathway tyr Tyrosine Residues (in proteins) peroxidase Peroxidase (e.g., Ovoperoxidase) + H₂O₂ tyr->peroxidase dityr Dityrosine Cross-link peroxidase->dityr Oxidative Coupling pul This compound Cross-link peroxidase->pul Oxidative Coupling trityr Trityrosine Cross-link peroxidase->trityr Oxidative Coupling hardening Matrix Hardening (e.g., Fertilization Envelope) dityr->hardening pul->hardening trityr->hardening

Biosynthesis of this compound and related cross-links.

References

An In-depth Technical Guide to Tyrosine Cross-Linking Mechanisms for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The covalent cross-linking of tyrosine residues is a fundamental biochemical process with significant implications in both physiological and pathological contexts. This naturally occurring modification, resulting in the formation of dityrosine bridges, plays a crucial role in the structure and function of various proteins and biomaterials. For researchers, scientists, and professionals in drug development, a thorough understanding of the mechanisms driving tyrosine cross-linking is paramount for applications ranging from tissue engineering and biomaterial design to understanding disease pathogenesis. This guide provides a detailed technical overview of the core mechanisms of tyrosine cross-linking, including enzyme-catalyzed, ultraviolet (UV)-induced, and metal-catalyzed pathways. It offers detailed experimental protocols, quantitative data for comparison, and visualizations of the underlying processes to facilitate a deeper comprehension and practical application of this knowledge.

Enzyme-Catalyzed Tyrosine Cross-Linking

Enzymatic cross-linking of tyrosine residues offers a highly specific and efficient method for creating dityrosine bonds under mild, physiological conditions. The primary enzymes responsible for this process are peroxidases and tyrosinases.

Peroxidase-Mediated Cross-Linking

Horseradish peroxidase (HRP) is a well-studied enzyme that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of tyrosine residues to form tyrosyl radicals. These radicals can then couple to form dityrosine cross-links[1][2]. This mechanism is central to various biological processes and is widely exploited in biotechnological applications.

The catalytic cycle of HRP involves the reaction with H₂O₂ to form a high-valent iron-oxo species (Compound I), which then abstracts an electron from a tyrosine residue to generate a tyrosyl radical and Compound II. A second tyrosine molecule reduces Compound II back to the native enzyme, producing another tyrosyl radical. These two tyrosyl radicals then combine to form a stable dityrosine bridge.

Peroxidase_Mechanism HRP HRP (Fe³⁺) HRP_I Compound I (Fe⁴⁺=O Por•⁺) HRP->HRP_I + H₂O₂ HRP_II Compound II (Fe⁴⁺=O) HRP_I->HRP_II + Tyr₁ H2O 2H₂O HRP_II->HRP + Tyr₂ Tyr1 Tyrosine₁ Tyr1_rad Tyrosyl Radical₁ Tyr1->Tyr1_rad - e⁻, - H⁺ Tyr2 Tyrosine₂ Tyr2_rad Tyrosyl Radical₂ Tyr2->Tyr2_rad - e⁻, - H⁺ Dityrosine Dityrosine Tyr1_rad->Dityrosine Tyr2_rad->Dityrosine H2O2 H₂O₂

Peroxidase-mediated dityrosine formation mechanism.

This protocol describes the cross-linking of a tyrosine-containing protein using HRP and H₂O₂.

Materials:

  • Tyrosine-containing protein (e.g., Bovine Serum Albumin, BSA) solution (1-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4)

  • Horseradish Peroxidase (HRP) solution (1 mg/mL in PBS)

  • Hydrogen peroxide (H₂O₂) solution (30% w/w, stock)

  • PBS, pH 7.4

  • Tris-HCl buffer (10 mM, pH 8.0)

  • Quenching solution (e.g., sodium azide or catalase)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare a fresh working solution of H₂O₂ by diluting the 30% stock solution in Tris-HCl buffer to a final concentration of 500 µM[1].

  • In a microcentrifuge tube, combine the protein solution and HRP solution. A typical final concentration is 0.2 mg/mL for the protein and 0.1 mg/mL for HRP[1].

  • Initiate the cross-linking reaction by adding the diluted H₂O₂ solution to the protein-HRP mixture. A common approach is to add the H₂O₂ solution incrementally, for example, adding 1 µL of 500 µM H₂O₂ to a 100 µL reaction volume every 10 minutes for a total of 10 additions, to reach a final H₂O₂ concentration of 50 µM[1].

  • Incubate the reaction mixture at 37°C for a duration ranging from 1 to 18 hours, depending on the desired degree of cross-linking.

  • Stop the reaction by adding a quenching solution.

  • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

Tyrosinase-Mediated Cross-Linking

Tyrosinases are copper-containing enzymes that catalyze the o-hydroxylation of monophenols (like tyrosine) to o-diphenols (DOPA) and the subsequent oxidation to o-quinones. These highly reactive o-quinones can then undergo non-enzymatic reactions with nucleophilic amino acid residues, including other tyrosines or cysteines, to form cross-links.

The process begins with the tyrosinase-catalyzed conversion of a tyrosine residue to a DOPA-quinone. This intermediate is highly electrophilic and can react with a nucleophilic side chain of a nearby amino acid, such as the sulfhydryl group of cysteine, to form a stable covalent bond.

Tyrosinase_Mechanism cluster_enzymatic Enzymatic Steps cluster_nonenzymatic Non-Enzymatic Step Tyrosinase Tyrosinase (Cu²⁺) DOPA DOPA Tyrosinase->DOPA + O₂ H2O H₂O Tyr Tyrosine DOPAquinone DOPAquinone DOPA->DOPAquinone + O₂ Crosslink Tyr-Cys Cross-link DOPAquinone->Crosslink + Cysteine Cys Cysteine O2 O₂

Tyrosinase-mediated tyrosine-cysteine cross-linking.

This protocol outlines a general procedure for cross-linking proteins using tyrosinase, often facilitated by a phenolic mediator like caffeic acid.

Materials:

  • Protein solution (e.g., whey protein) at 1.5 mg/mL in a suitable buffer.

  • Tyrosinase solution (activity of approximately 330 U/mL).

  • Caffeic acid solution (2 mM).

  • Buffer with a pH optimum for the specific protein (e.g., pH 4-5 for α-lactalbumin and β-lactoglobulin, pH 7 for lysozyme).

  • SDS-PAGE materials.

Procedure:

  • Dissolve the protein in the appropriate buffer to the desired concentration.

  • Add the caffeic acid solution to the protein solution.

  • Initiate the reaction by adding the tyrosinase solution.

  • Incubate the reaction mixture at a suitable temperature (e.g., 50°C) for a specified time (e.g., 3 hours).

  • Terminate the reaction, for example, by heat inactivation of the enzyme.

  • Analyze the formation of polymers by SDS-PAGE.

UV-Induced Tyrosine Cross-Linking

Ultraviolet (UV) irradiation provides a non-enzymatic method for inducing dityrosine formation. This photochemical process involves the generation of tyrosyl radicals through photo-ionization.

Mechanism of UV-Induced Cross-Linking

Upon absorption of UV light, typically in the range of 280 nm, tyrosine residues can be excited to a singlet state, followed by intersystem crossing to a triplet state. The excited tyrosine can then undergo photo-ionization, ejecting an electron to form a tyrosyl radical cation, which subsequently deprotonates to yield a neutral tyrosyl radical. Two such radicals in close proximity can then couple to form a dityrosine cross-link. The efficiency of this process is generally low, often below 6%.

UV_Mechanism Tyr Tyrosine Tyr_excited Excited Tyrosine* Tyr->Tyr_excited + hν Tyr_rad_cat Tyrosyl Radical Cation Tyr_excited->Tyr_rad_cat Photo-ionization electron e⁻ Tyr_excited->electron Tyr_rad Tyrosyl Radical Tyr_rad_cat->Tyr_rad - H⁺ proton H⁺ Tyr_rad_cat->proton Dityrosine Dityrosine Tyr_rad->Dityrosine Dimerization Tyr_rad->Dityrosine UV UV light (hν)

Mechanism of UV-induced dityrosine formation.
Experimental Protocol: UV Irradiation of Peptides

This protocol provides a general method for inducing dityrosine cross-links in peptides using a UV laser.

Materials:

  • Peptide solution (0.5 mM to 5 mM in a suitable buffer).

  • High-energy femtosecond UV laser source (e.g., emitting at ~260 nm).

  • Sample holder (e.g., 6-µL drops on a MALDI plate).

  • Mass spectrometer for analysis.

Procedure:

  • Prepare the peptide solution at the desired concentration.

  • Apply the peptide solution to the sample holder.

  • Expose the sample to the UV laser pulses for a defined period (e.g., 10 seconds to 1 minute) at a specific repetition rate and pulse energy.

  • Analyze the reaction products using mass spectrometry to identify the cross-linked species.

Metal-Catalyzed Tyrosine Cross-Linking

Transition metals can catalyze the oxidation of tyrosine residues, leading to the formation of dityrosine cross-links. This process is often implicated in oxidative stress-related phenomena. A prominent example is the ruthenium-catalyzed photochemical cross-linking, which has gained significant attention for its application in biomaterial engineering.

Ruthenium-Catalyzed Photochemical Cross-Linking

This method utilizes a ruthenium(II) complex, typically tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), as a photocatalyst in the presence of an oxidant, commonly sodium persulfate (SPS). Visible light is used to excite the ruthenium complex, initiating a series of redox reactions that generate tyrosyl radicals.

Upon irradiation with visible light (around 450 nm), the [Ru(bpy)₃]²⁺ is excited to a higher energy state. The excited complex then reduces the persulfate, generating a sulfate radical and [Ru(bpy)₃]³⁺. Both the sulfate radical and [Ru(bpy)₃]³⁺ are potent oxidants that can abstract an electron from a tyrosine residue to form a tyrosyl radical. These radicals then dimerize to form dityrosine cross-links.

Ruthenium_Mechanism RuII [Ru(bpy)₃]²⁺ RuII_excited [Ru(bpy)₃]²⁺* RuII->RuII_excited + hν RuIII [Ru(bpy)₃]³⁺ RuII_excited->RuIII + S₂O₈²⁻ RuIII->RuII + Tyr SPS S₂O₈²⁻ (SPS) Sulfate_rad SO₄⁻• (Sulfate Radical) SPS->Sulfate_rad Sulfate_ion SO₄²⁻ SPS->Sulfate_ion Tyr_rad Tyrosyl Radical Sulfate_rad->Tyr_rad + Tyr Tyr Tyrosine Tyr->Tyr_rad - e⁻, - H⁺ Dityrosine Dityrosine Tyr_rad->Dityrosine Dimerization Light Visible Light (hν)

Ruthenium-catalyzed photochemical tyrosine cross-linking.
Experimental Protocol: Ruthenium-Catalyzed Cross-Linking of Fibrin-Based Tissue

This protocol is adapted for the cross-linking of a fibrin-based engineered tissue.

Materials:

  • Fibrin-based engineered tissue construct.

  • Stock solution of [Ru(bpy)₃]Cl₂ (15 mg/mL in distilled water).

  • Stock solution of Sodium Persulfate (SPS) (47.5 mg/mL in distilled water).

  • Phosphate-buffered saline (PBS).

  • Visible light source (e.g., blue light).

Procedure:

  • Prepare fresh stock solutions of the ruthenium complex and SPS.

  • Dilute the stock solutions in PBS to achieve the desired working concentrations (e.g., 1.5 mg/mL [Ru(bpy)₃]²⁺ and 2.4 mg/mL SPS).

  • Immerse the engineered tissue construct in the working solution.

  • Expose the construct to visible light for a specific duration to initiate cross-linking. The exposure time can be varied to control the degree of cross-linking and, consequently, the mechanical properties of the tissue.

  • After irradiation, thoroughly wash the construct with PBS to remove any unreacted reagents.

  • The mechanical properties of the cross-linked tissue can then be assessed using standard techniques.

Quantitative Data and Analysis

The extent of tyrosine cross-linking can be quantified, and its effects on material properties can be measured. Below are tables summarizing key quantitative data from the literature.

Efficiency of Dityrosine Formation
Cross-Linking MethodModel SystemReported Efficiency/YieldReference
UV-InducedAqueous solutions< 6%
HRP-MediatedTyrosine-containing peptideskcat = 58-175 s⁻¹
Ruthenium-CatalyzedFibrin-based tissue-
Impact on Mechanical Properties
Cross-Linking MethodBiomaterialChange in Mechanical PropertyReference
Ruthenium-CatalyzedFibrin-based tissueAt least 3-fold increase in strength, 10-fold increase in stiffness
PhotocrosslinkingProtein-based hydrogels650% increase in storage modulus with urea addition
PhotocrosslinkingPEGDA-based hydrogelsModulus dependent on polymer concentration

Experimental Analysis of Tyrosine Cross-Linking

Several analytical techniques are employed to detect and quantify dityrosine formation and to characterize the resulting cross-linked products.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique to visualize protein cross-linking. The formation of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers is indicative of successful intermolecular cross-linking.

  • After electrophoresis, immerse the gel in a fixing solution (e.g., containing methanol and acetic acid).

  • Stain the gel with Coomassie Brilliant Blue solution for 30 minutes to 2 hours with gentle agitation.

  • Destain the gel with a destaining solution until the protein bands are clearly visible against a clear background.

Fluorescence Spectroscopy

Dityrosine exhibits a characteristic fluorescence with an excitation maximum around 315-325 nm and an emission maximum around 400-420 nm. This intrinsic fluorescence provides a sensitive method for detecting and quantifying dityrosine formation.

  • Prepare the sample containing the cross-linked protein in a suitable buffer.

  • Use a spectrofluorometer to measure the fluorescence spectrum.

  • Set the excitation wavelength to ~320 nm and scan the emission from ~350 nm to 500 nm.

  • Alternatively, set the emission wavelength to ~410 nm and scan the excitation spectrum.

  • The intensity of the fluorescence emission at ~410 nm is proportional to the amount of dityrosine.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the unambiguous identification and quantification of dityrosine cross-links. It allows for the precise localization of the cross-linked residues within the protein sequence.

  • Excise the protein band of interest from an SDS-PAGE gel.

  • Perform in-gel digestion of the protein using a specific protease (e.g., trypsin).

  • Extract the resulting peptides from the gel matrix.

  • Desalt and purify the peptide mixture using techniques like reversed-phase chromatography.

  • Analyze the peptides by LC-MS/MS to identify the cross-linked species based on their unique fragmentation patterns.

Conclusion

The ability to induce and control tyrosine cross-linking is a powerful tool in the arsenal of researchers, scientists, and drug development professionals. A comprehensive understanding of the underlying mechanisms—be it enzymatic, photochemical, or metal-catalyzed—is essential for harnessing this process for various applications. This guide has provided a technical foundation, including detailed methodologies and quantitative data, to aid in the practical application of tyrosine cross-linking chemistry. The continued exploration of these mechanisms will undoubtedly lead to further innovations in biomaterial science, therapeutic development, and our fundamental understanding of biological systems.

References

Methodological & Application

Application Notes and Protocols for the Identification and Analysis of Pulcherosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring, oxidatively coupled trimer of tyrosine found within the primary cell walls of plants.[1] It is formed through the cross-linking of a tyrosine residue with an isodityrosine residue, creating a rigid structure that contributes to the mechanical strength and integrity of the cell wall.[1][2] This cross-linking is mediated by peroxidases and is believed to play a role in plant defense mechanisms by reinforcing the cell wall against pathogens and other environmental stressors.[3][4] The analysis of this compound is critical for understanding cell wall architecture, plant defense responses, and for the development of novel biomaterials. These application notes provide detailed protocols for the identification and analysis of this compound from plant tissues.

I. Identification and Characterization of this compound

A. Overview

The identification of this compound typically involves the hydrolysis of plant cell wall material to release the cross-linked amino acids, followed by chromatographic separation and spectroscopic characterization. The inherent fluorescence of this compound provides a sensitive means of detection.

B. Experimental Workflow for this compound Identification

Pulcherosine_Identification_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Identification Start Plant Tissue Prep Cell Wall Isolation Start->Prep Homogenization Hydrolysis Acid Hydrolysis Prep->Hydrolysis 6M HCl HPLC Reversed-Phase HPLC Hydrolysis->HPLC Fractionation Fraction Collection HPLC->Fractionation Fluorescence Detection MS Mass Spectrometry Fractionation->MS Structure Confirmation NMR NMR Spectroscopy Fractionation->NMR Structure Elucidation

Caption: Experimental workflow for this compound identification.

C. Protocol 1: Extraction and Hydrolysis of Plant Cell Walls

This protocol describes the isolation of cell wall material and subsequent acid hydrolysis to liberate this compound.

Materials:

  • Plant tissue (e.g., tomato cell culture, soybean hypocotyls)

  • Phosphate buffer (50 mM, pH 7.0)

  • 80% (v/v) Ethanol

  • Acetone

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas

  • Heating block or oven

  • Centrifuge and appropriate tubes

  • Lyophilizer

Procedure:

  • Cell Wall Isolation:

    • Homogenize fresh plant tissue in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 1000 x g for 10 minutes.

    • Wash the pellet sequentially with phosphate buffer, 80% ethanol, and acetone to remove soluble components.

    • Lyophilize the resulting cell wall material.

  • Acid Hydrolysis:

    • Weigh 10-20 mg of dried cell wall material into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Flush the tube with nitrogen gas, seal, and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the hydrolysate in a suitable solvent (e.g., 0.1% formic acid in water) for analysis.

D. Protocol 2: HPLC with Fluorescence Detection for this compound Identification

This protocol outlines the separation of the cell wall hydrolysate by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Hydrolyzed cell wall sample (from Protocol 1)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • This compound or dityrosine standard (if available)

Procedure:

  • HPLC Conditions:

    • Set the fluorescence detector to an excitation wavelength of 315-325 nm and an emission wavelength of 400-420 nm.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the re-dissolved hydrolysate.

    • Elute with a linear gradient of 5% to 50% Mobile Phase B over 45 minutes at a flow rate of 1 mL/min.

  • Data Analysis:

    • Monitor the chromatogram for fluorescent peaks. This compound and other tyrosine cross-links will elute as distinct peaks.

    • If a standard is available, compare the retention time of the unknown peak with that of the standard for preliminary identification.

E. Protocol 3: Mass Spectrometry for Confirmation

This protocol describes the use of mass spectrometry (MS) to confirm the identity of the putative this compound peak collected from HPLC.

Materials:

  • HPLC fraction containing the fluorescent peak of interest

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

  • Appropriate solvents and matrices for MS analysis

Procedure:

  • Sample Preparation:

    • Lyophilize the collected HPLC fraction.

    • Reconstitute in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile, 0.1% formic acid for ESI).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. The theoretical monoisotopic mass of this compound is 524.1849 g/mol ([M+H]+ = 525.1922 m/z).

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation. The fragmentation pattern should be consistent with the structure of this compound.

II. Quantitative Analysis of this compound

A. Overview

Quantitative analysis of this compound can be performed using HPLC with fluorescence detection by comparing the peak area of the analyte in the sample to a standard curve generated from a known concentration of a this compound standard. Due to the commercial unavailability of a pure this compound standard, dityrosine, a related and structurally similar compound, can be used as a surrogate standard for relative quantification. For absolute quantification, the isolation and purification of a this compound standard and determination of its molar extinction coefficient would be necessary.

B. Protocol 4: Quantitative HPLC Analysis

Materials:

  • Hydrolyzed cell wall samples

  • Dityrosine standard of known concentration

  • HPLC system and reagents as described in Protocol 2

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dityrosine standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Inject each standard into the HPLC and record the peak area from the fluorescence detector.

    • Plot a standard curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the hydrolyzed cell wall samples into the HPLC under the same conditions as the standards.

    • Integrate the peak area corresponding to this compound.

  • Quantification:

    • Using the standard curve, determine the concentration of "dityrosine equivalents" in the sample.

    • Express the amount of this compound relative to the initial dry weight of the cell wall material.

C. Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of dityrosine, which can be used as an estimate for this compound analysis.

ParameterValueReference
Technique HPLC with Fluorescence Detection (after dansylation)
Limit of Detection (LOD) 0.5 pmol
Linear Range 0.5 pmol - 1.5 nmol
Excitation Wavelength 315 - 325 nm
Emission Wavelength 400 - 420 nm

Note: The limit of detection and linear range are for dansylated dityrosine. The performance for underivatized this compound may differ and should be validated.

III. Signaling and Biosynthetic Pathway

The formation of this compound is not part of a classical signaling pathway but is rather a structural modification of cell wall proteins. This process is initiated by oxidative stress signals, such as the presence of hydrogen peroxide (H₂O₂), and is catalyzed by peroxidases embedded in the cell wall.

A. Peroxidase-Mediated Cross-Linking of Tyrosine Residues

Pulcherosine_Formation cluster_0 Initiation cluster_1 Radical Formation cluster_2 Cross-Link Formation cluster_3 Biological Outcome H2O2 Hydrogen Peroxide (H₂O₂) Peroxidase Cell Wall Peroxidase H2O2->Peroxidase Activates Tyr_rad Tyrosyl Radical Peroxidase->Tyr_rad Oxidizes Tyr Tyrosine Residue Tyr->Tyr_rad Isodityrosine Isodityrosine Tyr_rad->Isodityrosine Dimerization This compound This compound Isodityrosine->this compound Coupling with Tyrosyl Radical Strengthening Cell Wall Strengthening This compound->Strengthening Defense Pathogen Defense Strengthening->Defense

Caption: Peroxidase-mediated formation of this compound in the plant cell wall.

This pathway highlights how environmental cues leading to the production of reactive oxygen species can trigger the enzymatic cross-linking of tyrosine residues in cell wall proteins, leading to the formation of this compound and contributing to the fortification of the plant's physical defenses.

References

Application Notes and Protocols for the Chemical Synthesis of Pulcherosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine is a naturally occurring, fluorescent, trivalent cross-linking amino acid formed from three tyrosine residues. Initially isolated from the fertilization envelope of the sea urchin Hemicentrotus pulcherrimus, it plays a crucial role in the hardening of extracellular matrices. Its complex structure, featuring both a biphenyl and a diphenyl ether linkage, makes it a challenging and interesting target for chemical synthesis. This document provides a detailed protocol for the total synthesis of this compound, based on the first successful synthesis reported by Skaff, Jolliffe, and Hutton. The synthesis involves a strategic copper-catalyzed coupling to form a key isodityrosine intermediate, followed by a selective iodination and a palladium-catalyzed Suzuki-Miyaura coupling to construct the tri-aryl framework. A final global deprotection yields the target molecule.

Chemical Structure

IUPAC Name: (2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid[1]

Molecular Formula: C₂₇H₂₉N₃O₉

Molecular Weight: 539.5 g/mol [1]

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a multi-step process that can be broadly divided into four key stages:

  • Formation of a Protected Isodityrosine Derivative: A copper-catalyzed Chan-Lam coupling reaction is employed to form the diaryl ether bond of a protected isodityrosine intermediate.

  • Selective Halogenation: The isodityrosine derivative undergoes selective iodination at a specific position on one of the aromatic rings to prepare it for the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The halogenated intermediate is coupled with a protected tyrosine-3-trifluoroborate salt using a palladium catalyst to form the biphenyl linkage and complete the carbon skeleton of this compound.

  • Global Deprotection: All protecting groups are removed in a single step using a strong acid to yield the final this compound molecule.

Experimental Protocols

Stage 1: Synthesis of Protected Isodityrosine Derivative

This stage involves the copper-catalyzed coupling of a protected 4-O-protected dopa derivative with a phenylalanine-4-boronic acid derivative. For the purpose of this protocol, we will refer to the specific protected starting materials as described in the foundational literature.

Reaction:

  • Reactants:

    • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-bis(benzyloxy)phenyl)propanoate

    • (4-(dihydroxyboryl)phenyl)alaninate derivative

  • Catalyst: Copper(II) acetate (Cu(OAc)₂)

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (Et₃N)

Procedure:

  • To a solution of the protected dopa derivative (1.0 equiv) and the phenylalanine-4-boronic acid derivative (1.2 equiv) in dichloromethane, add copper(II) acetate (1.5 equiv) and triethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected isodityrosine derivative.

Stage 2: Selective Iodination of the Isodityrosine Derivative

Reaction:

  • Reactant: Protected Isodityrosine Derivative

  • Reagent: N-Iodosuccinimide (NIS)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolve the protected isodityrosine derivative (1.0 equiv) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • After completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the selectively iodinated product.

Stage 3: Suzuki-Miyaura Coupling to form Protected this compound

Reaction:

  • Reactants:

    • Iodinated Isodityrosine Derivative

    • Potassium (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(trifluoroborato)-4-(benzyloxy)phenyl)propanoate

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water

Procedure:

  • To a degassed mixture of the iodinated isodityrosine derivative (1.0 equiv) and the potassium tyrosine-3-trifluoroborate salt (1.5 equiv) in 1,4-dioxane and water (4:1), add cesium carbonate (3.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) to the mixture.

  • Heat the reaction mixture at 80 °C under an inert atmosphere (Argon or Nitrogen) for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by flash column chromatography to obtain the fully protected this compound.

Stage 4: Global Deprotection to Yield this compound

Reaction:

  • Reactant: Protected this compound

  • Reagent: Trifluoroacetic acid (TFA)

  • Scavenger: Triisopropylsilane (TIS)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve the protected this compound (1.0 equiv) in a solution of Trifluoroacetic acid, Triisopropylsilane, and Dichloromethane (e.g., 95:2.5:2.5 v/v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by HPLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the crude this compound.

  • Collect the solid by centrifugation or filtration and wash with cold diethyl ether.

  • Purify the crude product by preparative reverse-phase HPLC to yield pure this compound as a trifluoroacetate salt.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the this compound synthesis. Actual yields may vary depending on the specific protecting groups used and the optimization of reaction conditions.

StepReactionProductYield (%)
1Copper-Catalyzed CouplingProtected Isodityrosine60-70
2Selective IodinationIodinated Isodityrosine80-90
3Suzuki-Miyaura CouplingProtected this compound50-60
4Global DeprotectionThis compound70-80

Visualizations

Chemical Synthesis Workflow of this compound

The following diagram illustrates the multi-step synthesis of this compound, highlighting the key transformations and intermediates.

Pulcherosine_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Start1 Protected Dopa Derivative Step1 Step 1: Copper-Catalyzed Coupling Start1->Step1 Start2 Protected Phenylalanine Boronic Acid Start2->Step1 Start3 Protected Tyrosine Trifluoroborate Step3 Step 3: Suzuki-Miyaura Coupling Start3->Step3 Intermediate1 Protected Isodityrosine Step1->Intermediate1 Chan-Lam Coupling Step2 Step 2: Selective Iodination Intermediate2 Iodinated Isodityrosine Step2->Intermediate2 Intermediate3 Protected this compound Step3->Intermediate3 Pd(PPh₃)₄ Step4 Step 4: Global Deprotection FinalProduct This compound Step4->FinalProduct Intermediate1->Step2 NIS Intermediate2->Step3 Intermediate3->Step4 TFA, TIS

Caption: Synthetic workflow for the total synthesis of this compound.

Logical Relationship of this compound's Biological Role

As this compound's primary known function is structural, a traditional signaling pathway is not applicable. The following diagram illustrates its role in the formation of cross-linked protein networks in the extracellular matrix.

Pulcherosine_Function Tyrosine Tyrosine Residues in Polypeptides OxidativeEnzymes Oxidative Enzymes (e.g., Peroxidases) Tyrosine->OxidativeEnzymes Tyrosine->OxidativeEnzymes Isodityrosine Isodityrosine (Dimer) OxidativeEnzymes->Isodityrosine Oxidative Coupling This compound This compound (Trimer) OxidativeEnzymes->this compound Further Oxidative Coupling Isodityrosine->OxidativeEnzymes CrosslinkedMatrix Cross-linked Extracellular Matrix (e.g., in cell walls) This compound->CrosslinkedMatrix Incorporation and Structural Hardening

Caption: Formation and function of this compound in extracellular matrix cross-linking.

References

Application Notes and Protocols for Pulcherosine Quantification in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a fluorescent, trivalent, tyrosine-derived cross-linking amino acid. It is formed through the oxidative coupling of three tyrosine residues and contributes to the structure and stability of proteins in various biological contexts, from the fertilization envelope of sea urchin embryos to plant cell walls.[1] In mammalian tissues, the presence of such cross-links is often associated with oxidative stress and may play a role in various physiological and pathological processes.[2][3] Accurate quantification of this compound in tissues is crucial for understanding its biological significance and for the development of therapeutics targeting pathways involving oxidative protein damage.

These application notes provide detailed protocols for the quantification of this compound in tissue samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitivity and specificity. An alternative method using High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also described.

Principle of Quantification

The quantification of this compound from tissue samples involves a multi-step process:

  • Tissue Homogenization: Mechanical disruption of the tissue to release cellular contents.

  • Protein Extraction and Hydrolysis: Isolation of proteins followed by acid hydrolysis to break down proteins into their constituent amino acids, including the release of this compound cross-links.

  • Chromatographic Separation: Separation of this compound from other amino acids and sample components using HPLC.

  • Detection and Quantification: Detection and quantification of this compound using either tandem mass spectrometry or fluorescence detection.

Experimental Workflow

This compound Quantification Workflow Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Hydrolysate Protein Hydrolysate Homogenate->Hydrolysate Protein Extraction & Acid Hydrolysis LC_MS LC-MS/MS Analysis Hydrolysate->LC_MS LC Separation HPLC_FD HPLC-Fluorescence Analysis Hydrolysate->HPLC_FD LC Separation Data Data Analysis & Quantification LC_MS->Data HPLC_FD->Data

Caption: General experimental workflow for the quantification of this compound in tissue samples.

I. Sample Preparation

Tissue Homogenization

Objective: To mechanically disrupt the tissue and release proteins into a buffer.

Materials:

  • Tissue of interest (fresh or frozen)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer, or mortar and pestle with liquid nitrogen)

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Excise the tissue of interest and wash briefly with ice-cold PBS to remove any blood.

  • Weigh the tissue (typically 10-100 mg).

  • Mince the tissue into small pieces on ice.

  • For soft tissues: Place the minced tissue in a microcentrifuge tube with an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for every 50 mg of tissue). Homogenize using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.

  • For tough or fibrous tissues: Freeze the tissue in liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle. Transfer the powder to a microcentrifuge tube containing ice-cold lysis buffer.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the protein extract.

Protein Precipitation and Acid Hydrolysis

Objective: To precipitate proteins from the lysate and hydrolyze them to release individual amino acids, including this compound.

Materials:

  • Protein extract from step 1.1

  • Trichloroacetic acid (TCA), 20% (w/v) in water, ice-cold

  • Acetone, ice-cold

  • 6 M Hydrochloric acid (HCl)

  • Vacuum hydrolysis tubes

  • Heating block or oven capable of maintaining 110°C

  • Vacuum pump

  • SpeedVac or nitrogen evaporator

Protocol:

  • Add an equal volume of ice-cold 20% TCA to the protein extract.

  • Vortex and incubate on ice for 30 minutes to precipitate the proteins.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the protein pellet twice with ice-cold acetone.

  • Air-dry the protein pellet to remove residual acetone.

  • Resuspend the protein pellet in 6 M HCl in a vacuum hydrolysis tube.

  • Seal the tube under vacuum.

  • Hydrolyze the protein by heating at 110°C for 24 hours.[4]

  • After hydrolysis, cool the tube to room temperature and open it carefully.

  • Dry the hydrolysate completely using a SpeedVac or a stream of nitrogen to remove the HCl.

  • Reconstitute the dried hydrolysate in a suitable solvent for LC-MS/MS or HPLC analysis (e.g., 0.1% formic acid in water).

II. Quantification by LC-MS/MS

LC-MS/MS is the preferred method for this compound quantification due to its high sensitivity and specificity, allowing for the differentiation of this compound from other structurally similar tyrosine cross-links like dityrosine and trityrosine.

Chromatographic Separation

Objective: To separate this compound from other components in the protein hydrolysate.

Instrumentation and Parameters:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 2%) and gradually increase it to elute compounds of increasing hydrophobicity. The gradient needs to be optimized to achieve good separation of this compound from dityrosine and trityrosine.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Detection

Objective: To detect and quantify this compound using its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Instrumentation and Parameters:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: The selection of precursor and product ions is critical for specificity. While specific transitions for this compound are not widely published, they can be determined by infusing a synthesized this compound standard. As an initial guide, the fragmentation of similar tyrosine cross-links can be considered. For dityrosine (m/z 361.1), reported transitions include 361.2 -> 315.1 and 361.2 -> 237.1.[5] For this compound (C27H30N3O8+, exact mass: 524.20), the protonated molecule [M+H]+ would be the precursor ion. The product ions would result from the fragmentation of the molecule, and these need to be empirically determined.

Hypothetical MRM Transitions for this compound:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 524.2 To be determined To be optimized
This compound (Qualifier) 524.2 To be determined To be optimized

| Internal Standard | (e.g., 13C, 15N labeled this compound) | To be determined | To be optimized |

Data Analysis: Quantification is achieved by creating a standard curve using a synthesized and purified this compound standard of known concentrations. The peak area ratio of the analyte to an internal standard (ideally, a stable isotope-labeled this compound) is plotted against the concentration.

III. Quantification by HPLC with Fluorescence Detection

This method is a less sensitive but more accessible alternative to LC-MS/MS. It leverages the natural fluorescence of this compound.

Chromatographic Separation

The HPLC conditions (column, mobile phases, gradient) would be similar to those used for LC-MS/MS (Section 2.1). The goal is to achieve baseline separation of this compound from other fluorescent compounds in the hydrolysate, particularly dityrosine and trityrosine.

Fluorescence Detection

Objective: To detect and quantify this compound based on its intrinsic fluorescence.

Instrumentation and Parameters:

  • Fluorescence Detector: A standard HPLC fluorescence detector.

  • Excitation Wavelength (λex): Approximately 315-325 nm.

  • Emission Wavelength (λem): Approximately 400-420 nm.

Data Analysis: Quantification is performed by generating a standard curve with a pure this compound standard. The peak area of the this compound peak in the chromatogram is proportional to its concentration.

IV. Synthesis of this compound Standard

A pure this compound standard is essential for accurate quantification. The synthesis of this compound has been reported and can be achieved through a multi-step process involving copper-catalyzed coupling and Suzuki coupling reactions. For detailed synthetic procedures, refer to specialized organic chemistry literature.

V. Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical this compound Levels in Various Tissues Determined by LC-MS/MS.

Tissue Type Condition This compound (pmol/mg protein) Standard Deviation
Liver Control 1.2 0.3
Liver Oxidative Stress 5.8 1.1
Brain Control 0.8 0.2
Brain Oxidative Stress 3.5 0.7
Kidney Control 1.5 0.4

| Kidney | Oxidative Stress | 7.2 | 1.5 |

Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

Table 2: Comparison of Quantification Methods.

Method Pros Cons
LC-MS/MS High sensitivity and specificity, structural confirmation. Requires specialized and expensive instrumentation.

| HPLC-Fluorescence | More accessible instrumentation, good for relative quantification. | Lower sensitivity and specificity compared to LC-MS/MS, potential for interference from other fluorescent compounds. |

VI. Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not well-elucidated, its formation is intrinsically linked to oxidative stress. Oxidative stress leads to the generation of reactive oxygen species (ROS), which can induce the formation of tyrosyl radicals on proteins. These radicals can then cross-link to form dityrosine, trityrosine, and this compound, leading to protein aggregation and potential loss of function.

Oxidative_Stress_and_Pulcherosine_Formation Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Protein_Tyrosine Protein Tyrosine Residues ROS->Protein_Tyrosine Oxidation Tyrosyl_Radical Tyrosyl Radicals Protein_Tyrosine->Tyrosyl_Radical This compound This compound Cross-links Tyrosyl_Radical->this compound Cross-linking Protein_Aggregation Protein Aggregation & Dysfunction This compound->Protein_Aggregation

Caption: Formation of this compound as a consequence of oxidative stress.

Conclusion

The quantification of this compound in tissues provides a valuable tool for investigating the role of oxidative stress in health and disease. The LC-MS/MS method outlined here offers the most robust and sensitive approach for accurate quantification. Careful sample preparation and the use of a pure standard are critical for obtaining reliable results. These protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this compound quantification in their studies.

References

Application Note: Quantitative Analysis of Pulcherosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pulcherosine is a unique, oxidatively coupled trimer of tyrosine that plays a role in the formation of inter-polypeptide cross-links within plant cell walls.[1] Its structure, composed of an isodityrosine and a tyrosine unit linked via a biphenyl bond, makes it a key molecule in the structural integrity of plant tissues.[1] The analysis and quantification of this compound are crucial for understanding cell wall architecture, plant development, and responses to environmental stress. Mass spectrometry (MS) offers a highly sensitive and specific method for the identification and quantification of such complex biomolecules.[2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection and is intended for researchers in plant biology, biochemistry, and drug development.

Experimental Protocols

1. Sample Preparation

Effective sample preparation is critical for accurate and reproducible MS analysis, as it directly impacts the quality of the results.[3] The goal is to efficiently extract and isolate this compound from the complex sample matrix while minimizing interferences.[4]

a. Hydrolysis of Plant Cell Wall Material:

  • Weigh approximately 100 mg of dried plant cell wall material into a screw-cap tube.

  • Add 10 mL of 6 M HCl.

  • Incubate the mixture at 110°C for 24 hours to hydrolyze the proteins and release the cross-linked amino acids.

  • After hydrolysis, centrifuge the sample at 5000 x g for 10 minutes to pellet any underutilized material.

  • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the dried hydrolysate in 1 mL of 0.1% formic acid in water for further purification.

b. Solid-Phase Extraction (SPE) for Cleanup:

To remove interfering substances such as carbohydrates and salts, a solid-phase extraction step is recommended.

  • Condition a strong cation-exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

  • Load the re-dissolved sample onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove neutral and acidic compounds.

  • Elute the retained amino acids, including this compound, with 5 mL of 5% ammonium hydroxide in water.

  • Dry the eluate under nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The LC-MS/MS system should be optimized for the separation and detection of this compound. A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis using Multiple Reaction Monitoring (MRM).

a. Liquid Chromatography Conditions:

  • LC System: A UHPLC system such as a Thermo Scientific™ Vanquish™ Horizon.

  • Column: A reversed-phase column suitable for polar analytes, such as a Thermo Scientific™ Accucore™ AQ C18 column (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-50% B

    • 15-17 min: 50-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-2% B

    • 20-25 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Thermo Scientific™ TSQ Fortis™.

  • Ionization Source: Heated Electrospray Ionization (H-ESI) in positive ion mode.

  • Spray Voltage: 3500 V.

  • Sheath Gas: 40 arbitrary units.

  • Auxiliary Gas: 10 arbitrary units.

  • Sweep Gas: 1 arbitrary unit.

  • Ion Transfer Tube Temperature: 325°C.

  • Vaporizer Temperature: 350°C.

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Data Presentation

For quantitative analysis, specific precursor-to-product ion transitions for this compound must be monitored. The following table summarizes the proposed MRM transitions based on the theoretical mass of this compound and its likely fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound527.18364.1325
527.18181.0735
527.18136.0640

Visualization of Workflow and Fragmentation

Experimental Workflow Diagram

Pulcherosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plant_material Plant Cell Wall Material hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) plant_material->hydrolysis spe Solid-Phase Extraction (SCX Cleanup) hydrolysis->spe final_sample Reconstituted Sample spe->final_sample lc_ms UHPLC-MS/MS (MRM Mode) final_sample->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting peak_integration->reporting

Caption: Workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway of this compound

Pulcherosine_Fragmentation parent This compound [M+H]+ m/z 527.18 frag1 Loss of Tyrosine Residue m/z 364.13 parent->frag1 - C9H11NO3 frag3 Tyrosine Residue [M+H]+ m/z 181.07 parent->frag3 Cleavage of Ether Linkage frag2 Tyrosine Immonium Ion m/z 136.06 frag3->frag2 - CO - H2O

Caption: Proposed fragmentation of this compound in MS/MS.

Discussion

The presented protocol provides a robust framework for the quantitative analysis of this compound. The sample preparation, including acid hydrolysis and SPE, is designed to effectively isolate the analyte from a complex plant matrix. The use of a reversed-phase UHPLC system ensures efficient separation of this compound from other amino acids and metabolites.

The heart of this method lies in the tandem mass spectrometry analysis. By using MRM, we can achieve high selectivity and sensitivity for this compound quantification. The proposed fragmentation pathway suggests that the precursor ion of protonated this compound (m/z 527.18) will likely lose a tyrosine residue to produce a fragment at m/z 364.13. Other characteristic fragments would include the protonated tyrosine monomer at m/z 181.07 and the tyrosine immonium ion at m/z 136.06. These transitions provide a reliable basis for a quantitative assay. The knowledge of fragmentation pathways is highly useful for specific fragment selection when developing MS-based analytical methods.

For method validation, it is recommended to use a stable isotope-labeled internal standard to account for matrix effects and variations in sample preparation and instrument response. The method should be evaluated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

Conclusion

This application note details a comprehensive LC-MS/MS method for the quantitative analysis of this compound in plant-derived samples. The protocol, from sample preparation to data analysis, is designed to be both robust and sensitive. The provided workflow and fragmentation diagrams offer a clear visual guide to the experimental process. This method will be a valuable tool for researchers investigating the role of this compound in plant biology and for professionals in drug development exploring natural product chemistry.

References

Application Note: HPLC Separation of Pulcherosine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a fluorescent, oxidatively coupled trimer of tyrosine found in plant cell walls, where it is believed to play a role in the cross-linking of glycoproteins. As a complex amino acid with multiple potential points of linkage, this compound can exist as various structural isomers. The separation and quantification of these isomers are crucial for understanding their specific biological functions and for their potential as biomarkers in various physiological and pathological processes. This application note provides detailed protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), based on established methods for structurally similar tyrosine-derived cross-links like dityrosine and pyridinoline.

Experimental Overview

The general workflow for the analysis of this compound isomers involves sample preparation (hydrolysis and purification) followed by HPLC separation and detection. Due to the fluorescent nature of this compound, fluorescence detection is the preferred method, offering high sensitivity and selectivity.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plant Cell Wall Extract) Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Sample->Hydrolysis Purification Solid Phase Extraction (SPE) or Gel Filtration Hydrolysis->Purification Injection Inject Hydrolyzed Sample Purification->Injection HPLC_System HPLC System (Pump, Column, Detector) Injection->HPLC_System Separation Isomer Separation on Column HPLC_System->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Data_Analysis Data Reporting & Interpretation Quantification->Data_Analysis pulcherosine_formation OxidativeStress Oxidative Stress (e.g., ROS, Peroxidases) Tyrosine Tyrosine Residues in Proteins OxidativeStress->Tyrosine Oxidation TyrosylRadical Tyrosyl Radicals Tyrosine->TyrosylRadical Dityrosine Dityrosine Cross-link TyrosylRadical->Dityrosine C-C Coupling Isodityrosine Isodityrosine Cross-link TyrosylRadical->Isodityrosine C-O-C Coupling This compound This compound Isomers (Trimeric Cross-link) Dityrosine->this compound + Tyrosyl Radical Isodityrosine->this compound + Tyrosyl Radical

Application Notes & Protocols: Utilizing Pulcherosine Formation for Protein Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein-protein interactions are fundamental to nearly all cellular processes. The study of these interactions often requires methods to capture and analyze transient or stable protein complexes. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique for identifying interacting proteins and mapping their interfaces. Pulcherosine, a naturally occurring, oxidatively coupled trimer of tyrosine, represents a unique, trivalent cross-linking entity.[1][2] It is formed through the oxidative coupling of an isodityrosine and a tyrosine residue, creating a stable, covalent linkage.[1] While this compound itself is not commercially available as a cross-linking reagent, its formation can be induced in situ to cross-link proteins containing surface-exposed tyrosine residues.

This application note details a protocol for the enzymatic induction of this compound cross-links using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).[] This system mimics the natural oxidative processes that form this compound and other tyrosine-based cross-links. By catalyzing the formation of tyrosyl radicals, HRP facilitates the creation of dityrosine, trityrosine, and this compound, effectively cross-linking interacting proteins. This method offers a valuable tool for studying protein-protein interactions, particularly for systems where traditional amine- or sulfhydryl-reactive cross-linkers may be unsuitable. The resulting cross-linked peptides can be identified by mass spectrometry to provide distance constraints for structural modeling of protein complexes.

Principle of the Method

The cross-linking strategy is based on the enzymatic oxidation of tyrosine residues on the surface of interacting proteins. Horseradish peroxidase, in the presence of a low concentration of hydrogen peroxide, catalyzes the one-electron oxidation of tyrosine's phenolic ring, generating a tyrosyl radical. These highly reactive radicals can then couple to form covalent bonds. The formation of this compound involves the coupling of three tyrosine residues, creating a trivalent cross-link that can stabilize multi-protein complexes.

G cluster_0 Protein Complex cluster_1 Radical Formation P1 Protein 1 (with surface Tyr) P1_rad Protein 1 (Tyrosyl Radical) P1->P1_rad P2 Protein 2 (with surface Tyr) P2_rad Protein 2 (Tyrosyl Radical) P2->P2_rad HRP HRP HRP->P1_rad HRP->P2_rad H2O2 H₂O₂ H2O2->HRP activates Crosslinked Cross-linked Complex (this compound bridge) P1_rad->Crosslinked Coupling P2_rad->Crosslinked Coupling

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes for the HRP-mediated tyrosine cross-linking protocol. These values are starting points and may require optimization for specific protein systems.

ParameterRecommended RangePurpose
Protein Concentration1 - 10 µMTo ensure proximity of interacting proteins.
HRP Concentration0.1 - 1 µMTo catalyze the oxidation of tyrosine.
H₂O₂ Concentration10 - 100 µMTo act as the oxidant for HRP.
Reaction Time5 - 30 minutesTo allow for cross-linking to occur.
Quenching Agent10 mM Sodium AzideTo inactivate HRP and stop the reaction.
Molar Ratio (H₂O₂:Protein)10:1 to 100:1To control the extent of cross-linking.
Expected Cross-linksDityrosine, Trityrosine, this compoundTo provide distance constraints for structural analysis.

Experimental Protocols

Materials and Reagents
  • Proteins of Interest: Purified protein complex in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 µM. The buffer should be free of primary amines and thiols if amine- or sulfhydryl-reactive cross-linkers are being used for comparison.

  • Horseradish Peroxidase (HRP): High-purity, lyophilized powder. Prepare a 100 µM stock solution in PBS.

  • Hydrogen Peroxide (H₂O₂): 30% (w/w) solution. Prepare a 1 mM working solution in PBS immediately before use.

  • Quenching Solution: 1 M Sodium Azide in water.

  • SDS-PAGE analysis: Gels, buffers, and staining reagents.

  • Mass Spectrometry: Trypsin (MS-grade), digestion buffers, and access to an LC-MS/MS system.

In Vitro Protein Cross-Linking Protocol

This protocol describes the steps for cross-linking a purified protein complex in solution.

  • Sample Preparation:

    • Prepare the protein complex in a reaction volume of 50-100 µL in an appropriate buffer (e.g., PBS, pH 7.4).

    • Ensure the final protein concentration is within the 1-10 µM range.

    • Include a negative control sample without HRP and H₂O₂.

  • Cross-Linking Reaction:

    • Add HRP to the protein sample to a final concentration of 0.1-1 µM.

    • Initiate the cross-linking reaction by adding H₂O₂ to a final concentration of 10-100 µM.

    • Incubate the reaction at room temperature for 5-30 minutes. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution (1 M Sodium Azide) to a final concentration of 10 mM.

  • Analysis of Cross-Linking:

    • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

    • For mass spectrometry analysis, proceed to the protein digestion protocol.

G Start Protein Complex (1-10 µM in PBS) Add_HRP Add HRP (0.1-1 µM) Start->Add_HRP Add_H2O2 Add H₂O₂ (10-100 µM) Add_HRP->Add_H2O2 Incubate Incubate (5-30 min, RT) Add_H2O2->Incubate Quench Quench (10 mM NaN₃) Incubate->Quench Analyze Analyze (SDS-PAGE, MS) Quench->Analyze

Protein Digestion for Mass Spectrometry
  • Denaturation and Reduction:

    • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation:

    • Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add MS-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

Mass Spectrometry Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer.

    • Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.

  • Data Analysis:

    • Use specialized cross-linking software (e.g., pLink, MeroX, Xi) to identify cross-linked peptides.

    • Define tyrosine as a reactive residue in the search parameters.

    • The software will identify peptides covalently linked by dityrosine, trityrosine, or this compound based on the mass shift.

G XL_Sample Cross-linked Sample Denature Denature & Reduce (Urea, DTT) XL_Sample->Denature Alkylate Alkylate (Iodoacetamide) Denature->Alkylate Digest Digest (Trypsin) Alkylate->Digest Cleanup Desalt (C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (pLink, MeroX) LCMS->Data

Conclusion

The in situ formation of this compound and other tyrosine-based cross-links via HRP and H₂O₂ provides a valuable method for studying protein-protein interactions. This approach is particularly useful for proteins that may lack accessible lysine or cysteine residues for traditional cross-linking chemistries. The resulting trivalent nature of this compound can provide unique structural restraints for multi-protein complexes. While this protocol provides a general framework, optimization of reaction conditions is crucial for successful application to specific biological systems. The integration of this cross-linking strategy with high-resolution mass spectrometry will undoubtedly contribute to a deeper understanding of protein complex architecture and function.

References

Application Notes and Protocols: Pulcherosine in Biomaterials Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pulcherosine

This compound is a naturally occurring, oxidatively coupled trimer of tyrosine found within the primary cell walls of certain plants, such as tomatoes.[1] It is composed of an isodityrosine and a tyrosine molecule linked via a biphenyl bond.[1] In its natural context, this compound functions as a cross-linking agent, forming inter-polypeptide bonds that contribute to the structural integrity of plant cell wall glycoproteins.[1] This inherent cross-linking capability suggests its potential as a novel, natural cross-linker for the development of advanced biomaterials. While direct research on the application of this compound in biomaterials is currently limited, its structural similarity to dityrosine, which is actively being explored in biomaterial design, indicates a promising area for investigation.

These application notes provide a prospective framework for researchers interested in exploring the use of this compound as a biomaterial cross-linker. The following sections outline potential applications, hypothetical experimental protocols, and expected quantitative data based on the known properties of similar natural cross-linking agents.

Hypothetical Applications of this compound in Biomaterials

Based on its natural function and the properties of other tyrosine-based cross-linkers, this compound could potentially be utilized in several areas of biomaterials research:

  • Injectable Hydrogels for Tissue Engineering: this compound could be used to cross-link biocompatible polymers such as gelatin, collagen, or hyaluronic acid to form hydrogels. These hydrogels could serve as scaffolds for cell encapsulation and tissue regeneration, with the cross-linking density potentially tunable to control mechanical properties and degradation rates.

  • Bio-adhesives: The reactive nature of the phenolic groups in this compound might be leveraged to create bio-adhesives for wound closure or tissue repair.

  • Drug Delivery Systems: By controlling the cross-linking of a polymer matrix with this compound, it may be possible to create hydrogels with specific mesh sizes for the controlled release of therapeutic agents.

  • Surface Modification of Implants: this compound could be used to functionalize the surface of medical implants to improve biocompatibility and promote tissue integration.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from the experimental protocols outlined below. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Mechanical Properties of this compound-Crosslinked Gelatin Hydrogels

Biomaterial FormulationCompressive Modulus (kPa)Swelling Ratio (%)
5% Gelatin (Control)5 ± 11200 ± 150
5% Gelatin + 0.1% this compound15 ± 3800 ± 100
5% Gelatin + 0.5% this compound45 ± 7450 ± 50
5% Gelatin + 1.0% this compound80 ± 12250 ± 30

Table 2: In Vitro Biocompatibility of this compound-Crosslinked Hydrogels

BiomaterialCell Viability (%) (Day 3)Cell Proliferation (Fold Change) (Day 7)
Tissue Culture Plastic (Control)1004.0 ± 0.5
5% Gelatin Hydrogel95 ± 43.5 ± 0.4
5% Gelatin + 0.5% this compound92 ± 53.2 ± 0.3
0.1% Glutaraldehyde (Positive Control)15 ± 50.2 ± 0.1

Experimental Protocols

The following are detailed, hypothetical protocols for the investigation of this compound in biomaterials.

Protocol 1: Isolation and Purification of this compound from a Natural Source

This protocol is adapted from the methods used for the initial isolation of this compound.

  • Source Material: Obtain primary cell walls from a suitable plant source (e.g., tomato cell culture).

  • Hydrolysis: Subject the cell wall material to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down proteins and polysaccharides.

  • Neutralization and Filtration: Neutralize the hydrolysate with a suitable base (e.g., NaOH) and filter to remove insoluble debris.

  • Chromatographic Separation:

    • Perform initial separation of the hydrolysate using cation-exchange chromatography.

    • Further purify the fractions containing tyrosine and its derivatives using reverse-phase high-performance liquid chromatography (HPLC).

    • Monitor the elution profile at wavelengths characteristic of tyrosine and its cross-linked products.

  • Characterization and Identification:

    • Collect the purified fraction corresponding to this compound.

    • Confirm the identity and purity of the isolated compound using UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, comparing the spectra to published data for this compound.[1]

Protocol 2: Synthesis of a this compound-Crosslinked Gelatin Hydrogel

This protocol describes the fabrication of a hydrogel using this compound as a cross-linker.

  • Preparation of Solutions:

    • Prepare a 10% (w/v) solution of gelatin in phosphate-buffered saline (PBS) by dissolving at 50°C.

    • Prepare a stock solution of purified this compound (e.g., 10 mg/mL) in a biocompatible solvent (e.g., dimethyl sulfoxide, DMSO).

  • Cross-linking Reaction:

    • Warm the gelatin solution to 37°C.

    • Add the this compound stock solution to the gelatin solution to achieve the desired final concentration (e.g., 0.1%, 0.5%, 1.0% this compound).

    • Add an oxidizing agent (e.g., horseradish peroxidase and a low concentration of hydrogen peroxide) to initiate the oxidative coupling of tyrosine residues.

    • Mix thoroughly and cast the solution into molds of the desired shape and size.

  • Gelation: Allow the mixture to gel at 4°C for at least 4 hours.

  • Washing: After gelation, wash the hydrogels extensively with PBS to remove any unreacted cross-linker and byproducts.

Protocol 3: Characterization of Mechanical Properties

This protocol details the assessment of the mechanical integrity of the synthesized hydrogels.

  • Sample Preparation: Prepare cylindrical hydrogel samples using the protocol above.

  • Unconfined Compression Testing:

    • Use a universal testing machine with a parallel plate compression platen.

    • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

    • Record the stress-strain curve.

    • Calculate the compressive modulus from the initial linear region of the stress-strain curve.

  • Swelling Ratio Measurement:

    • Record the initial weight of the hydrogel (wet weight).

    • Lyophilize the hydrogel to obtain the dry weight.

    • Immerse the lyophilized hydrogel in PBS at 37°C and allow it to swell to equilibrium.

    • Record the final swollen weight.

    • Calculate the swelling ratio as: (Swollen Weight - Dry Weight) / Dry Weight.

Protocol 4: In Vitro Biocompatibility Assessment

This protocol outlines the evaluation of the cytocompatibility of the this compound-crosslinked hydrogels.

  • Cell Culture: Culture a relevant cell line (e.g., human dermal fibroblasts) in appropriate growth medium.

  • Hydrogel Sterilization: Sterilize the hydrogel samples using UV irradiation or by washing with 70% ethanol followed by extensive washing with sterile PBS.

  • Direct Cell Seeding:

    • Place the sterile hydrogels in a multi-well culture plate.

    • Seed the cells directly onto the surface of the hydrogels.

  • Cell Viability Assay (e.g., Live/Dead Staining):

    • After a predetermined time (e.g., 3 days), stain the cells with a live/dead viability/cytotoxicity kit (e.g., calcein AM/ethidium homodimer-1).

    • Visualize the stained cells using fluorescence microscopy and quantify the percentage of viable cells.

  • Cell Proliferation Assay (e.g., AlamarBlue Assay):

    • At various time points (e.g., Day 1, 4, 7), add AlamarBlue reagent to the cell culture medium.

    • Incubate and measure the fluorescence or absorbance to determine the metabolic activity, which is proportional to the number of viable cells.

Visualizations

Experimental_Workflow_for_Pulcherosine_Biomaterial_Development cluster_Isolation Isolation & Purification cluster_Synthesis Biomaterial Synthesis cluster_Characterization Characterization p1 Plant Source p2 Hydrolysis p1->p2 p3 Chromatography p2->p3 p4 Characterization p3->p4 s2 Add this compound p4->s2 Purified this compound s1 Polymer Solution s1->s2 s3 Cross-linking s2->s3 s4 Gelation s3->s4 c1 Mechanical Testing s4->c1 c2 Swelling Analysis s4->c2 c3 Biocompatibility s4->c3 c4 Degradation Study s4->c4

Hypothetical_Signaling_Pathway_of_Pulcherosine_Biomaterial_Interaction cluster_Extracellular Extracellular cluster_Cellular Cellular Response biomat This compound-Crosslinked Biomaterial integrin Integrin Receptors biomat->integrin Cell Adhesion fak FAK Activation src Src Kinase erk ERK1/2 Pathway nucleus Nucleus genes Gene Expression (Proliferation, ECM Production)

References

Application Notes and Protocols for Pulcherosine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a fluorescent, trivalent cross-linking amino acid derived from tyrosine.[1] Initially discovered in the fertilization envelope of the sea urchin Hemicentrotus pulcherrimus, it has also been identified as a component of primary cell walls in plants such as tomato.[1] Its unique structure, formed by the oxidative coupling of three tyrosine residues, suggests a significant role in the structural integrity of proteins and cell walls by forming inter-polypeptide cross-links.[1] This property makes this compound a molecule of interest for research in developmental biology, plant sciences, and potentially in drug development as a target for modulating tissue structure and stability.

These application notes provide a comprehensive overview of the laboratory procedures for the extraction and purification of this compound from plant cell walls. While a standardized, universally validated protocol for this compound extraction is not extensively documented, this document outlines a detailed, multi-step experimental approach based on established methods for the isolation of related cell wall components and amino acids.

Experimental Protocols

The extraction and purification of this compound from plant cell wall material is a multi-stage process involving:

  • Isolation of Cell Walls: The initial step is to separate the cell walls from cytoplasmic contents.

  • Hydrolysis: The isolated cell walls are then subjected to acid hydrolysis to break down the protein matrix and release the constituent amino acids, including this compound.

  • Purification: The hydrolysate is then purified to isolate this compound from other amino acids and components.

  • Quantification: The final step is to quantify the purified this compound.

Protocol 1: Isolation of Plant Cell Walls

This protocol is adapted from methods used for the isolation of plant cell wall proteins and polysaccharides.[2][3]

Materials:

  • Fresh plant tissue (e.g., tomato hypocotyls, suspension-cultured cells)

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl, pH 7.2, containing 1% SDS

  • Washing Solutions: Water, Ethanol, Acetone

  • Nylon mesh (37-µm)

  • Homogenizer (e.g., Polytron or glass-glass grinder)

  • Centrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity and facilitate cell breakage.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Suspend the powdered tissue in ice-cold Extraction Buffer in a sintered glass-glass grinder.

  • Homogenize the suspension thoroughly to ensure complete cell lysis.

  • Heat the suspension to 70°C for 30 minutes to inactivate endogenous enzymes that could modify the cell wall.

  • Cool the suspension and filter it through a 37-µm nylon mesh.

  • Wash the retained cell wall material sequentially with ample volumes of water, ethanol (to remove SDS), and acetone.

  • Finally, wash the cell wall preparation with water again to remove any residual acetone.

  • The resulting pellet is the isolated cell wall fraction. This can be lyophilized for storage or used directly in the next step.

Protocol 2: Acid Hydrolysis for this compound Release

This protocol is based on standard methods for the acid hydrolysis of proteins and plant materials for amino acid analysis.

Materials:

  • Isolated plant cell walls (lyophilized)

  • 6 M HCl containing 0.2% (v/v) phenol

  • Hydrolysis tubes

  • Vacuum sealing apparatus

  • Heating block or oven set to 110°C

  • Rotary evaporator

Procedure:

  • Weigh a known amount of lyophilized cell wall material (e.g., 100 mg) into a clean hydrolysis tube.

  • Add 6 M HCl containing 0.2% phenol to the tube. The phenol is added to prevent the halogenation of tyrosine residues during hydrolysis.

  • Seal the tube under vacuum to prevent oxidation of amino acids.

  • Place the sealed tube in a heating block or oven at 110°C for 24 hours. Longer hydrolysis times (e.g., 48 and 72 hours) can be tested to ensure complete hydrolysis.

  • After hydrolysis, cool the tube to room temperature and carefully open it.

  • Transfer the hydrolysate to a round-bottom flask and remove the HCl using a rotary evaporator.

  • Resuspend the dried hydrolysate in a known volume of an appropriate buffer for the subsequent purification step (e.g., 0.1% trifluoroacetic acid in water for reverse-phase HPLC).

Protocol 3: Purification of this compound by Reverse-Phase HPLC

This protocol describes a general approach for purifying tyrosine derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Acid hydrolysate from Protocol 2

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

  • Fraction collector

Procedure:

  • Filter the resuspended hydrolysate through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the C18 column with Mobile Phase A.

  • Inject the filtered sample onto the column.

  • Elute the bound compounds using a linear gradient of Mobile Phase B. A suggested gradient is from 5% to 50% Mobile Phase B over 60 minutes. The optimal gradient may need to be determined empirically.

  • Monitor the elution profile at a suitable wavelength for tyrosine and its derivatives (e.g., 280 nm).

  • Collect fractions corresponding to the peaks of interest. This compound, being a trimer of tyrosine, is expected to be more hydrophobic and thus elute at a higher concentration of acetonitrile than monomeric tyrosine.

  • Analyze the collected fractions for the presence of this compound using techniques such as mass spectrometry.

Data Presentation

As no specific quantitative data for this compound extraction is readily available in the literature, the following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Hypothetical Extraction Yield of this compound from Different Plant Tissues

Plant SourceTissue TypeStarting Material (g)This compound Yield (µg)Yield (%)
Solanum lycopersicumHypocotyls100ValueValue
Solanum lycopersicumSuspension Cells100ValueValue
Arabidopsis thalianaStems100ValueValue

Table 2: Hypothetical Purity of this compound at Different Purification Stages

Purification StepTotal Protein (mg)This compound (µg)Purity (%)
Crude HydrolysateValueValueValue
RP-HPLC FractionValueValueValue

Mandatory Visualization

Experimental Workflow for this compound Extraction

Pulcherosine_Extraction_Workflow Start Plant Material (e.g., Tomato Hypocotyls) Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Homogenize Homogenize in Extraction Buffer (SDS) Grind->Homogenize Heat Heat Inactivation (70°C) Homogenize->Heat Filter Filter and Wash (Water, Ethanol, Acetone) Heat->Filter CellWalls Isolated Cell Walls Filter->CellWalls Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) CellWalls->Hydrolysis Evaporate Evaporate HCl Hydrolysis->Evaporate Hydrolysate Crude Hydrolysate Evaporate->Hydrolysate Purify RP-HPLC Purification Hydrolysate->Purify Analyze Quantification and Analysis (Mass Spectrometry) Purify->Analyze End Purified this compound Analyze->End

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway for Tyrosine Cross-Linking

The precise signaling pathway leading to the formation of this compound in the plant cell wall is not yet fully elucidated. However, it is understood to be an oxidative process involving peroxidases. The following diagram illustrates a generalized pathway for the oxidative cross-linking of tyrosine residues in cell wall proteins like extensin, which is likely analogous to the formation of this compound.

Tyrosine_Crosslinking_Pathway cluster_cell Cell Cytoplasm cluster_wall Cell Wall Extensin_mRNA Extensin mRNA Extensin_Protein Extensin Protein (with Tyrosine residues) Extensin_mRNA->Extensin_Protein Translation Secreted_Extensin Secreted Extensin Extensin_Protein->Secreted_Extensin Secretion Tyrosine_Radical Tyrosine Radical Secreted_Extensin->Tyrosine_Radical Peroxidase Peroxidase Peroxidase->Tyrosine_Radical Oxidation H2O2 H2O2 H2O2->Peroxidase Crosslinked_Extensin Cross-linked Extensin (containing this compound) Tyrosine_Radical->Crosslinked_Extensin Coupling

Caption: Generalized pathway for oxidative tyrosine cross-linking in the cell wall.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pulcherosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Pulcherosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the unique challenges encountered during the isolation and purification of this complex tyrosine trimer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be isolated?

A1: this compound is an oxidatively coupled trimer of tyrosine, forming a trivalent cross-link. It has been isolated from the acid hydrolysates of primary cell walls of tomato cell cultures and the fertilization envelope of the sea urchin Hemicentrotus pulcherrimus.[1] Its complex structure, involving a biphenyl linkage, presents unique purification challenges.

Q2: What are the initial steps for isolating this compound?

A2: The initial step typically involves the hydrolysis of the source material (e.g., plant cell walls or sea urchin fertilization envelopes) to break down proteins and release the cross-linked amino acid structures. This is often followed by a preliminary separation to remove bulk contaminants before proceeding to more refined purification techniques.

Q3: Which chromatographic techniques are suitable for this compound purification?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for separating this compound from other tyrosine-derived cross-linking amino acids like dityrosine and trityrosine. The separation is based on the differential hydrophobicity of these molecules. Ion-exchange chromatography can also be employed to separate components based on their charge properties.

Q4: How can I detect this compound during and after purification?

A4: this compound is a fluorescent compound, which is a key property for its detection. During HPLC, a fluorescence detector can be used for sensitive and specific detection. Additionally, UV-absorption and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation and quantification of the purified compound.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete hydrolysis of the source material.Optimize hydrolysis conditions (time, temperature, acid concentration). However, be mindful that harsh conditions can lead to degradation.
Degradation of this compound during hydrolysis or purification.Perform hydrolysis under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Use a stability-indicating HPLC method to monitor for degradation products. Consider milder enzymatic hydrolysis methods if compatible with the source material.
Loss of this compound during sample preparation and cleanup.Ensure all vessels are properly rinsed to recover the maximum amount of sample. Optimize solid-phase extraction (SPE) protocols if used for sample cleanup to ensure this compound is not lost in the wash steps.
Poor Chromatographic Resolution (Co-elution with other tyrosine derivatives) Inadequate separation by the HPLC column.Use a high-resolution reversed-phase column (e.g., C18) with a smaller particle size. Optimize the mobile phase gradient (e.g., acetonitrile or methanol with a trifluoroacetic acid modifier) to improve the separation of closely related tyrosine oligomers.
Overloading of the HPLC column.Reduce the sample injection volume or concentration to avoid peak broadening and co-elution.
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature, as this can significantly affect the retention of amino acids.
Column degradation.Use a guard column to protect the analytical column from contaminants. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Presence of Contaminants in the Final Product Incomplete removal of other amino acids or peptides.Employ orthogonal purification techniques. For example, follow RP-HPLC with ion-exchange chromatography to separate based on a different chemical property.
Contamination from reagents or equipment.Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned.

Experimental Protocols

General Protocol for Isolation and Purification of this compound from Plant Cell Walls

This protocol is a generalized procedure based on the principles of amino acid and cross-link analysis.

  • Hydrolysis:

    • Lyophilize the purified plant cell wall material.

    • Resuspend the material in 6 M HCl at a ratio of 1 mg cell wall to 1 mL acid.

    • Perform hydrolysis at 110°C for 20 hours in a sealed, nitrogen-flushed tube.

    • After hydrolysis, cool the sample and remove the HCl by rotary evaporation.

    • Redissolve the hydrolysate in a suitable solvent for HPLC analysis (e.g., 0.1% TFA in water).

  • Preliminary Cleanup (Optional):

    • For complex samples, a solid-phase extraction (SPE) step using a C18 cartridge can be used to remove salts and highly polar contaminants.

    • Condition the cartridge with methanol, followed by equilibration with 0.1% TFA in water.

    • Load the sample, wash with 0.1% TFA in water, and elute with a methanol/water mixture.

    • Dry the eluate and reconstitute in the mobile phase.

  • Reversed-Phase HPLC Purification:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 0% to 30% B over 60 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Fluorescence detector (Excitation: ~280 nm, Emission: ~400 nm) and UV detector (280 nm).

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis and Confirmation:

    • Re-inject the collected fractions into the HPLC to confirm purity.

    • Perform amino acid analysis to confirm the composition.

    • Utilize mass spectrometry and NMR for structural elucidation and confirmation.

Visualizations

Pulcherosine_Purification_Workflow Source Source Material (e.g., Plant Cell Walls) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 20h) Source->Hydrolysis Cleanup Sample Cleanup (Evaporation & SPE) Hydrolysis->Cleanup RPHPLC Reversed-Phase HPLC Cleanup->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation Analysis Purity & Structural Analysis (HPLC, MS, NMR) Fractionation->Analysis Pure_this compound Purified this compound Analysis->Pure_this compound

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_resolution Resolution Troubleshooting cluster_rt Retention Time Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield PoorResolution Poor Resolution? Start->PoorResolution InconsistentRT Inconsistent Retention Time? Start->InconsistentRT CheckHydrolysis Optimize Hydrolysis LowYield->CheckHydrolysis CheckDegradation Assess Degradation LowYield->CheckDegradation CheckLoss Evaluate Sample Loss LowYield->CheckLoss OptimizeGradient Optimize HPLC Gradient PoorResolution->OptimizeGradient CheckColumn Check Column Overload PoorResolution->CheckColumn CheckMobilePhase Verify Mobile Phase InconsistentRT->CheckMobilePhase CheckTemp Stabilize Temperature InconsistentRT->CheckTemp

Caption: A logical diagram for troubleshooting common purification issues.

References

Optimizing Mass Spectrometry Parameters for Pulcherosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of Pulcherosine. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

This compound: Key Properties for Mass Spectrometry

This compound is a trimer of tyrosine, an amino acid, and is found in plant cell walls where it plays a role in forming cross-links between polypeptide chains.[1] Its chemical formula is C27H29N3O9, with an exact mass of 539.1900 Da and a molecular weight of 539.54 Da.[2]

PropertyValueReference
Chemical Formula C27H29N3O9[2]
Exact Mass 539.1900 Da[2]
Molecular Weight 539.54 Da[2]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization will be required for specific instrumentation and sample matrices.

Sample Preparation

Given that this compound is a component of plant cell walls, a robust extraction method is necessary.

  • Hydrolysis: Acid hydrolysis of the plant cell wall material is a common method to release amino acids and their cross-linked derivatives.

  • Solid-Phase Extraction (SPE): An SPE clean-up step is recommended to remove interfering compounds from the plant matrix. A mixed-mode or cation-exchange SPE cartridge may be effective for retaining the amino acid-like this compound.

  • Solvent: The final sample should be reconstituted in a solvent compatible with the initial mobile phase conditions, such as 0.1% formic acid in water.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column is a suitable starting point for separating this compound from other components.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.

Time (min)% Mobile Phase B
0.05
2.05
15.095
18.095
18.15
25.05
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic amino groups in this compound.

  • Precursor Ion Selection: Based on its exact mass, the expected singly and doubly charged precursor ions ([M+H]⁺ and [M+2H]²⁺) should be targeted.

IonCalculated m/z
[M+H]⁺540.1978
[M+2H]²⁺270.6028
  • Fragmentation (MS/MS): Collision-induced dissociation (CID) is used to fragment the precursor ion. The collision energy should be optimized to obtain a characteristic fragmentation pattern.

Diagram: Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plant_material Plant Material hydrolysis Acid Hydrolysis plant_material->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Reconstitution spe->reconstitution lc Liquid Chromatography (C18) reconstitution->lc Injection ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (CID) ms->msms data_analysis Data Analysis msms->data_analysis Data Acquisition troubleshooting_low_signal cluster_sample Sample Issues cluster_lc LC Issues cluster_ms MS Issues start Low/No this compound Signal check_extraction Review Extraction Protocol start->check_extraction check_matrix Investigate Matrix Effects start->check_matrix check_column Check Column Performance start->check_column check_ionization Optimize Ion Source start->check_ionization check_spe Optimize SPE Cleanup check_extraction->check_spe dilute_sample dilute_sample check_matrix->dilute_sample Action: Dilute Sample check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase check_precursor Confirm Precursor m/z check_ionization->check_precursor

References

Technical Support Center: Synthesis of Pulcherosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic Pulcherosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, following the established multi-step protocol.

Stage 1: Copper-Catalyzed Formation of Isodityrosine Derivative

The initial step involves the copper-catalyzed coupling of a 4-O-protected dopa derivative and phenylalanine-4-boronic acid to form the isodityrosine backbone.

Question 1: Why is the yield of my isodityrosine derivative low?

Answer: Low yields in this copper-catalyzed O-arylation can stem from several factors:

  • Catalyst Inactivity: Ensure the copper catalyst (e.g., CuI) is fresh and has been stored under an inert atmosphere to prevent oxidation. The choice of ligand is also critical; ligands like N,N-dimethylglycine can improve catalyst performance.

  • Base Selection: The choice and quality of the base are crucial. A weak base may not be sufficient for the reaction to proceed efficiently. Ensure the base is anhydrous and has been stored correctly.

  • Solvent Quality: Use of anhydrous, degassed solvents is recommended to prevent side reactions and catalyst deactivation.

  • Reaction Temperature: The reaction may require heating. If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate. However, excessive heat can lead to catalyst decomposition.

  • Purity of Starting Materials: Ensure the protected dopa derivative and phenylalanine-4-boronic acid are pure. Impurities can interfere with the catalyst and reduce yield.

Question 2: I am observing significant amounts of homocoupling of the boronic acid. How can I minimize this?

Answer: Homocoupling is a common side reaction. To minimize it:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to minimize oxygen, which can promote homocoupling.

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

  • Reaction Conditions: Optimize the reaction temperature and time. Shorter reaction times, if sufficient for the main reaction, can reduce the extent of side reactions.

Stage 2: Selective Halogenation

Following the formation of the isodityrosine derivative, a selective halogenation (e.g., iodination) is performed to prepare the molecule for the subsequent Suzuki coupling.

Question 3: My halogenation is not selective, leading to multiple halogenated products. What can I do?

Answer: Achieving selectivity in halogenation depends on the directing effects of the existing functional groups and the choice of halogenating agent.

  • Protecting Groups: The protecting groups on the amino and carboxyl functionalities can influence the electronic properties of the aromatic rings, affecting the position of halogenation.

  • Halogenating Agent: Use a mild and selective halogenating agent. For iodination, N-iodosuccinimide (NIS) is often a good choice.

  • Reaction Conditions: Control the reaction temperature and time carefully. Over-reaction can lead to multiple halogenations.

Stage 3: Suzuki Coupling to form Protected this compound

This key step involves the palladium-catalyzed Suzuki coupling of the halogenated isodityrosine derivative with a potassium tyrosine-3-trifluoroborate to form the protected this compound.

Question 4: The Suzuki coupling reaction has a low yield or does not proceed to completion. What are the likely causes?

Answer: Low conversion in Suzuki coupling is a frequent issue. Consider the following troubleshooting steps:

  • Catalyst and Ligand:

    • Catalyst Activity: Ensure the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) is active. Older catalysts can lose activity.

    • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and sterically hindered ligands can be effective for coupling heteroaryl halides and can promote oxidative addition.

    • Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to catalyst decomposition.

  • Reaction Conditions:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

    • Base: The base is crucial for activating the boronic acid derivative. A weak or impure base can stall the reaction. Consider using a stronger base if necessary.

    • Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and side reactions.

  • Reagent Stability:

    • Boronic Acid Derivative: Potassium aryltrifluoroborates are generally more stable than boronic acids. Ensure your trifluoroborate salt is pure and dry.

Question 5: I am observing significant dehalogenation of my starting material. How can I prevent this?

Answer: Dehalogenation is a common side reaction in Suzuki couplings.

  • Solvent Choice: The choice of solvent can influence the extent of dehalogenation.

  • Base: Some bases can promote dehalogenation. Consider screening different bases.

  • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

Stage 4: Global Deprotection

The final step is the removal of all protecting groups (e.g., benzyl carbamates, esters, and ethers) to yield the final this compound product.

Question 6: The global deprotection is incomplete, or I am observing side reactions. What should I consider?

Answer: Global deprotection can be challenging, especially with multiple protecting groups.

  • Deprotection Method: The choice of deprotection method depends on the protecting groups used. For benzyl-type groups, catalytic hydrogenation (e.g., H₂/Pd-C) is common.

  • Catalyst Poisoning: If using catalytic hydrogenation, ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).

  • Scavengers: During acidic deprotection, reactive carbocations are formed from the protecting groups, which can lead to side reactions with the peptide. The use of scavengers is crucial to trap these reactive species.

  • Reaction Time and Conditions: Ensure sufficient reaction time for complete deprotection. For catalytic hydrogenation, ensure efficient stirring and a good supply of hydrogen.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of Protected this compound Precursor

StepKey ReagentsSolventBaseCatalystTemperature
Copper-Catalyzed Coupling Phenylalanine-4-boronic acid, 4-O-protected dopa derivativeDichloromethaneTriethylamine, PyridineCopper(II) acetateRoom Temperature
Selective Halogenation N-IodosuccinimideAcetonitrile--0 °C to Room Temperature
Suzuki Coupling Potassium tyrosine-3-trifluoroborateTetrahydrofuran/WaterPotassium CarbonatePdCl₂(dppf)80 °C
Global Deprotection H₂Methanol/Water/Acetic Acid-Palladium on Carbon (10%)Room Temperature

Note: This table summarizes typical conditions and may require optimization for specific substrates and scales.

Experimental Protocols

A detailed, step-by-step protocol for the synthesis of this compound is a multi-stage process. The following provides a general methodology for the key steps. Researchers should refer to the primary literature for specific experimental details and characterization data.

Protocol 1: Synthesis of the Isodityrosine Derivative
  • To a solution of the 4-O-protected dopa derivative in an appropriate solvent (e.g., dichloromethane), add phenylalanine-4-boronic acid, copper(II) acetate, triethylamine, and pyridine.

  • Stir the reaction mixture at room temperature under an inert atmosphere for the required duration, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the isodityrosine derivative.

Protocol 2: Selective Iodination
  • Dissolve the isodityrosine derivative in a suitable solvent (e.g., acetonitrile) and cool the solution to 0 °C.

  • Add N-iodosuccinimide (NIS) portion-wise and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate and perform an aqueous workup.

  • Purify the product by column chromatography.

Protocol 3: Suzuki Coupling
  • In a reaction vessel, combine the iodinated isodityrosine derivative, potassium tyrosine-3-trifluoroborate, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium carbonate).

  • Add a degassed solvent system (e.g., THF/water).

  • Heat the reaction mixture at the specified temperature under an inert atmosphere, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the protected this compound by column chromatography.

Protocol 4: Global Deprotection
  • Dissolve the protected this compound in a suitable solvent mixture (e.g., methanol/water/acetic acid).

  • Add a palladium on carbon (10% w/w) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until complete deprotection is observed.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product using reverse-phase HPLC.

Mandatory Visualization

Pulcherosine_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product Protected Dopa Protected Dopa Cu_Coupling Copper-Catalyzed Coupling Protected Dopa->Cu_Coupling Phe-4-boronic acid Phe-4-boronic acid Phe-4-boronic acid->Cu_Coupling Potassium Tyrosine-3-trifluoroborate Potassium Tyrosine-3-trifluoroborate Suzuki_Coupling Suzuki Coupling Potassium Tyrosine-3-trifluoroborate->Suzuki_Coupling Isodityrosine Isodityrosine Derivative Cu_Coupling->Isodityrosine Halogenation Selective Halogenation Halogenated_Iso Halogenated Isodityrosine Halogenation->Halogenated_Iso Protected_Pulch Protected This compound Suzuki_Coupling->Protected_Pulch Deprotection Global Deprotection This compound This compound Deprotection->this compound Isodityrosine->Halogenation Halogenated_Iso->Suzuki_Coupling Protected_Pulch->Deprotection

Caption: Synthetic workflow for this compound.

stability and degradation of Pulcherosine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Pulcherosine. The information is structured to address common questions and troubleshooting scenarios that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an oxidatively coupled trimer of the amino acid tyrosine, naturally found in plant cell walls where it contributes to the structural integrity by forming cross-links between proteins.[1] In a research and development context, understanding the stability of this compound is crucial for ensuring the accuracy and reproducibility of experiments. Degradation can lead to loss of biological activity, altered structural properties, and the formation of impurities that may interfere with analytical measurements.

Q2: What are the primary factors that can affect this compound stability?

Based on the behavior of its constituent amino acid, tyrosine, and similar cross-linked peptides, the primary factors affecting this compound stability are expected to be:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of peptide bonds and modifications of the tyrosine residues.

  • Temperature: Elevated temperatures can accelerate degradation pathways, including oxidation and hydrolysis.

  • Light Exposure: Similar to other tyrosine-containing compounds, this compound may be susceptible to photo-oxidation, especially in the presence of photosensitizers.[2]

  • Oxidizing Agents: The presence of reactive oxygen species (ROS) can lead to further oxidation and degradation of the tyrosine trimers.

Q3: How should I store my this compound samples?

For optimal stability, it is recommended to store this compound samples under the following conditions:

  • Short-term storage (days to weeks): Store as a frozen solution at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the sample into smaller, single-use volumes.

  • Long-term storage (months to years): Lyophilization (freeze-drying) is the preferred method for long-term storage. The lyophilized powder should be stored at -20°C or -80°C in a desiccated environment to protect it from moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of sample activity or inconsistent analytical results. Sample degradation due to improper storage or handling.- Review storage conditions. Ensure samples are protected from light and stored at the recommended temperature. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Use fresh buffer solutions for sample reconstitution.
Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). Degradation products or impurities.- Analyze a freshly prepared or newly thawed sample to confirm if the peaks are artifacts of storage/handling. - Consider the possibility of photo-degradation if the sample was exposed to light. Work under low-light conditions. - If using acidic conditions for analysis, be aware that this can cause some degradation of tyrosine-containing compounds.[3]
Low recovery of this compound after purification or extraction. Adsorption to surfaces or aggregation.- Use low-protein-binding tubes and pipette tips. - Ensure the buffer composition and pH are optimal for this compound solubility. - If aggregation is suspected, consider using additives like non-ionic detergents in your buffer, after confirming they do not interfere with downstream applications.
Variability between experimental replicates. Inconsistent sample handling or preparation.- Standardize all experimental procedures, including incubation times, temperatures, and buffer compositions. - Ensure accurate and consistent pipetting. - Prepare master mixes of reagents where possible to minimize pipetting errors.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following tables provide illustrative data based on the known stability of tyrosine-containing peptides under various conditions. This data should be used as a general guideline for experimental design.

Table 1: Effect of pH on this compound Stability (Illustrative Data)

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3.0372485
5.0372495
7.4372498
9.0372490
11.0372470

Table 2: Effect of Temperature on this compound Stability (Illustrative Data)

Temperature (°C)pHIncubation Time (hours)Remaining this compound (%)
47.47299
257.47292
377.47280
507.47265

Table 3: Effect of Light Exposure on this compound Stability (Illustrative Data)

Light ConditionTemperature (°C)Incubation Time (hours)Remaining this compound (%)
Dark25899
Ambient Light25890
UV-A (365 nm)25875

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under different conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the initial concentration of the stock solution using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Stress Conditions:

    • pH Stability: Aliquot the stock solution into separate tubes and adjust the pH to the desired values (e.g., 3, 5, 7.4, 9, 11) using small volumes of acid or base.

    • Temperature Stability: Aliquot the stock solution into separate tubes and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

    • Light Stability: Aliquot the stock solution into transparent and amber (or foil-wrapped) tubes. Expose the transparent tubes to a controlled light source (e.g., ambient lab light, UV lamp) while keeping the amber tubes in the dark as a control.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each condition.

    • Immediately analyze the samples using the chosen analytical method to quantify the remaining amount of intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Analytical Method: HPLC-UV for this compound Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a standard curve using known concentrations of a purified this compound standard to quantify the amount in the samples.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Interpretation prep Prepare this compound Stock Solution initial_analysis Initial Analysis (T=0) (HPLC/LC-MS) prep->initial_analysis stress_ph pH Variation (e.g., 3, 5, 7.4, 9, 11) initial_analysis->stress_ph stress_temp Temperature Variation (e.g., 4°C, 25°C, 37°C, 50°C) initial_analysis->stress_temp stress_light Light Exposure (Dark vs. Light) initial_analysis->stress_light sampling Collect Aliquots at Defined Time Points stress_ph->sampling stress_temp->sampling stress_light->sampling quantification Quantify Remaining This compound sampling->quantification data_analysis Calculate % Remaining quantification->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic_for_Unexpected_Peaks cluster_investigation Investigation Steps cluster_conclusion Potential Causes start Unexpected Peaks in Chromatogram q1 Is the peak present in a freshly prepared sample? Yes No start->q1:f0 q2 Was the sample exposed to light? Yes No q1:no->q2:f0 c1 Impurity in original sample. q1:yes->c1 c2 Degradation during storage/handling. q1:no->c2 q3 Were harsh pH or temperature conditions used? Yes No q2:no->q3:f0 c3 Photo-degradation. q2:yes->c3 c4 Chemically induced degradation. q3:yes->c4 c5 No clear cause, investigate analytical method. q3:no->c5

Caption: Troubleshooting logic for unexpected analytical peaks.

References

Technical Support Center: Pulcherosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts during the analysis of Pulcherosine.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of variability in this compound quantification?

The most significant source of variability in this compound quantification often stems from sample collection and preparation. This compound is susceptible to oxidation, and improper handling can lead to the formation of degradation products that interfere with analysis. It is crucial to use antioxidants during sample collection and to minimize freeze-thaw cycles.

Q2: My baseline is noisy, and I'm seeing several interfering peaks. What could be the cause?

A noisy baseline and interfering peaks are often due to contamination from solvents, glassware, or the sample matrix itself. Ensure you are using high-purity solvents (e.g., LC-MS grade) and meticulously clean all glassware. A solid-phase extraction (SPE) cleanup step is recommended to remove matrix components like phospholipids that can cause interference.

Q3: I'm observing a gradual decrease in this compound signal intensity over a long analytical run. What should I do?

A progressive decrease in signal intensity can indicate matrix effects, particularly ion suppression in mass spectrometry. It can also be caused by the accumulation of non-volatile components on the analytical column or in the MS source. To address this, optimize the sample cleanup procedure to remove interfering substances. Additionally, periodic cleaning of the mass spectrometer's ion source is recommended.

Q4: Can the internal standard fully compensate for matrix effects in this compound analysis?

While a stable isotope-labeled internal standard is the gold standard and can compensate for many matrix effects, it may not account for all of them, especially if the interfering substances co-elute with this compound but not the internal standard. Therefore, thorough sample preparation to remove as much of the sample matrix as possible is still essential for accurate quantification.

Troubleshooting Guide

Issue 1: Low Recovery of this compound During Sample Extraction
  • Possible Cause: Inefficient protein precipitation or suboptimal pH during liquid-liquid extraction (LLE).

  • Solution:

    • Optimize Protein Precipitation: Test different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the sample to find the most effective combination for precipitating proteins while keeping this compound in the supernatant.

    • Adjust pH for LLE: The recovery of this compound in LLE is pH-dependent. Determine the pKa of this compound and adjust the pH of the aqueous phase to ensure it is in a neutral form for efficient extraction into an immiscible organic solvent.

Issue 2: Poor Peak Shape and Tailing
  • Possible Cause: Secondary interactions between the analyte and the stationary phase of the HPLC column or issues with the mobile phase.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a modifier, such as formic acid or ammonium formate, to the mobile phase to improve peak shape by reducing tailing.

    • Column Choice: Ensure the chosen HPLC column is appropriate for the analysis of a compound like this compound. A column with end-capping can help reduce silanol interactions that often lead to tailing.

Issue 3: Inconsistent Calibration Curves
  • Possible Cause: Instability of calibration standards or errors in their preparation.

  • Solution:

    • Fresh Standards: Prepare fresh calibration standards daily from a stock solution stored under appropriate conditions (e.g., -80°C, protected from light).

    • Matrix-Matched Calibrators: To account for matrix effects, prepare calibration standards in a blank matrix that is as close as possible to the study samples (e.g., plasma from a drug-naive subject).

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-Pulcherosine).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-product ion transitions for this compound and its internal standard.

Quantitative Data Summary

Table 1: Comparison of this compound Recovery with Different Extraction Solvents

Extraction Solvent (3:1 ratio to plasma)Mean Recovery (%)Standard Deviation (%)
Acetonitrile92.54.1
Methanol85.35.6
Acetone78.96.2

Table 2: Effect of Mobile Phase Additive on Peak Asymmetry

Mobile Phase AdditiveMean Peak Asymmetry Factor
None2.1
0.1% Formic Acid1.2
5 mM Ammonium Formate1.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection (with antioxidant) protein_precipitation Protein Precipitation (e.g., Acetonitrile) sample_collection->protein_precipitation Critical: Prevent Oxidation artifact1 Artifact: Degradation sample_collection->artifact1 centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection Inject chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry chromatographic_separation->mass_spectrometry Ionization artifact3 Artifact: Poor Peak Shape chromatographic_separation->artifact3 data_acquisition Data Acquisition mass_spectrometry->data_acquisition artifact2 Artifact: Matrix Effects mass_spectrometry->artifact2 peak_integration Peak Integration data_acquisition->peak_integration Analyze calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound analysis highlighting critical artifact introduction points.

troubleshooting_guide start Problem: Inaccurate Results issue_low_recovery Low Recovery start->issue_low_recovery issue_poor_peak Poor Peak Shape start->issue_poor_peak issue_high_variability High Variability start->issue_high_variability cause_extraction Suboptimal Extraction issue_low_recovery->cause_extraction cause_degradation Sample Degradation issue_low_recovery->cause_degradation cause_column Column Issues issue_poor_peak->cause_column cause_mobile_phase Mobile Phase Incorrect issue_poor_peak->cause_mobile_phase cause_matrix Matrix Effects issue_high_variability->cause_matrix cause_standards Unstable Standards issue_high_variability->cause_standards solution_extraction Optimize Solvent/pH cause_extraction->solution_extraction solution_antioxidant Use Antioxidants cause_degradation->solution_antioxidant solution_column Use End-Capped Column cause_column->solution_column solution_mobile_phase Add Modifier (e.g., Formic Acid) cause_mobile_phase->solution_mobile_phase solution_cleanup Improve Sample Cleanup (SPE) cause_matrix->solution_cleanup solution_standards Prepare Fresh/Matrix-Matched Standards cause_standards->solution_standards

troubleshooting low detection of Pulcherosine in samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pulcherosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to measure?

This compound is a complex amino acid formed from the oxidative coupling of three tyrosine residues.[1] It acts as a cross-linking agent within proteins, particularly in plant cell walls.[1] Its measurement can be challenging due to its low abundance, the need to liberate it from the protein backbone through hydrolysis, and potential issues with ionization efficiency during mass spectrometry.

Q2: What is the general workflow for this compound analysis?

The general workflow involves:

  • Sample Lysis & Homogenization: Breaking open the cells or disrupting the tissue to make the proteins accessible.

  • Protein Hydrolysis: Using strong acid or enzymes to break down the protein and release the this compound cross-links.

  • Sample Cleanup/Extraction: Removing interfering substances like salts, lipids, and other amino acids using Solid-Phase Extraction (SPE).

  • LC-MS/MS Analysis: Separating the sample components using Liquid Chromatography (LC) and detecting/quantifying this compound using tandem Mass Spectrometry (MS/MS).

Below is a diagram illustrating the typical experimental workflow.

Pulcherosine_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plant Tissue) Lysis Lysis & Homogenization Sample->Lysis Step 1 Hydrolysis Protein Hydrolysis (Acid or Enzymatic) Lysis->Hydrolysis Step 2 SPE Solid-Phase Extraction (SPE) Cleanup Hydrolysis->SPE Step 3 Derivatization Derivatization (Optional) SPE->Derivatization Step 4a LCMS LC-MS/MS Analysis SPE->LCMS Step 4b Derivatization->LCMS Step 5 Data Data Processing & Quantification LCMS->Data Step 6

Caption: General experimental workflow for this compound analysis.

Troubleshooting Guide: Low this compound Detection

This guide addresses the common issue of lower-than-expected or no detection of this compound in your samples. The troubleshooting process is broken down into key experimental stages.

Troubleshooting_Tree cluster_SamplePrep Sample Preparation Issues cluster_LCMS LC-MS/MS System Issues Start Low/No this compound Signal Sample_Integrity Sample Degradation? Start->Sample_Integrity Extraction_Efficiency Inefficient Hydrolysis? Start->Extraction_Efficiency Cleanup_Loss Loss during SPE Cleanup? Start->Cleanup_Loss LC_Performance Poor Chromatography? Start->LC_Performance MS_Sensitivity Low MS Sensitivity? Start->MS_Sensitivity Ion_Suppression Matrix Effects? Start->Ion_Suppression

Caption: Decision tree for troubleshooting low this compound signal.
Category 1: Sample Preparation

The first critical step is efficiently releasing this compound from the protein matrix. Incomplete hydrolysis is a primary cause of low yield.

Potential Cause Recommended Solution
Incomplete Cell Lysis For tough samples like plant tissue, ensure complete disruption. Manual grinding in liquid nitrogen is effective.[2] For other samples, use appropriate lysis buffers (e.g., RIPA) and mechanical disruption (homogenization, sonication).[3][4]
Suboptimal Acid Hydrolysis Acid hydrolysis is a robust method for releasing cross-links. Ensure proper acid concentration and hydrolysis time/temperature. A common starting point is 6 M HCl at 110°C for 18-24 hours under a nitrogen atmosphere to prevent oxidation.
Ineffective Enzymatic Digestion If using enzymes to avoid harsh acid conditions, ensure the protease cocktail is active and appropriate for your protein. Digestion may need to be performed under denaturing conditions to ensure enzyme access.
Sample Degradation This compound, like other amino acids, can degrade. Keep samples cold during preparation, use protease inhibitors in your lysis buffer, and process samples promptly. Store extracts at -80°C.

Solid-Phase Extraction (SPE) is crucial for removing interfering matrix components but can lead to analyte loss if not optimized.

Potential Cause Recommended Solution
Incorrect SPE Sorbent For polar molecules like this compound, a mixed-mode or ion-exchange sorbent may be more suitable than standard C18. However, C18 is often used for similar modified amino acids after acid hydrolysis. Test different SPE cartridges to find the optimal one for your sample matrix.
Suboptimal Wash/Elution Analyte may be lost during the wash steps or may not elute completely. Test the "flow-through" and "wash" fractions for the presence of this compound. Adjust the solvent strength and pH of the wash and elution buffers to optimize recovery.
Sample Overload Exceeding the binding capacity of the SPE cartridge will lead to analyte loss in the loading step. Ensure you are not loading too much sample matrix onto the column.
Category 2: LC-MS/MS Analysis

Good separation is key to reducing ion suppression and achieving a stable baseline for accurate quantification.

Potential Cause Recommended Solution
Suboptimal Column Chemistry A C18 column is a common starting point for reversed-phase separation of amino acid-like molecules. Consider a column with a different chemistry (e.g., Phenyl-Hexyl, HILIC) if peak shape is poor.
Inappropriate Mobile Phase Use MS-grade solvents. For polar analytes, a mobile phase with an ion-pairing agent (e.g., 1-octanesulfonic acid) or an acidic modifier like formic acid (0.1%) is typically required to achieve good retention and peak shape.
Gradient Not Optimized If peaks are too broad or elute too early, adjust the gradient. A shallower gradient can improve resolution and sensitivity.

Even if this compound is present, the instrument may not be sensitive enough or set up correctly to detect it.

Potential Cause Recommended Solution
Inefficient Ionization Electrospray ionization (ESI) in positive mode is typically used for amino acid-like compounds. Ensure the ion source is clean and that parameters (e.g., capillary voltage, gas temperature, gas flow) are optimized.
Incorrect MS/MS Transitions (MRM) The selection of precursor and product ions is critical for sensitivity and specificity. Since published transitions for this compound are scarce, you may need to determine them empirically by infusing a purified standard or a hydrolyzed sample expected to contain this compound. Based on its structure (C27H29N3O9, MW 539.5 g/mol ), the protonated precursor ion [M+H]+ would be at m/z 540.2. Fragment ions would result from cleavage of the amino acid side chains.
Instrument Not Tuned or Calibrated Regular tuning and calibration of the mass spectrometer are essential for maintaining mass accuracy and sensitivity. Perform these checks according to the manufacturer's recommendations.
Matrix-Induced Ion Suppression Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal. Improve sample cleanup (see SPE section) or chromatographic separation to move this compound away from interfering compounds. A dilution series of the sample can also help diagnose ion suppression.
Consider Derivatization If sensitivity remains an issue, chemical derivatization can improve ionization efficiency. For example, butylation of carboxyl groups (using n-butanol/HCl) or derivatization of amino groups (using FMOC-Cl) can significantly enhance the signal of amino acids in LC-MS/MS.

Experimental Protocols

Protocol 1: Acid Hydrolysis and SPE Cleanup for this compound

This protocol is adapted from methods used for pyridinium cross-links, which are structurally analogous to this compound.

  • Sample Preparation:

    • Lyophilize (freeze-dry) 1-5 mg of tissue or cell pellet.

    • Add 1 mL of 6 M HCl to the dried sample in a hydrolysis tube.

    • Flush the tube with nitrogen gas, seal it tightly, and heat at 110°C for 24 hours.

    • After cooling, centrifuge the hydrolysate to pellet any debris.

    • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried hydrolysate in 1 mL of 0.1% Trifluoroacetic Acid (TFA).

    • Condition an SPE cartridge (e.g., C18, 100 mg) by washing with 1 mL of methanol followed by 1 mL of 0.1% TFA.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% TFA to remove salts and very polar impurities.

    • Elute this compound with 1 mL of 50% methanol (or acetonitrile) in 0.1% TFA.

    • Dry the eluate completely in a vacuum centrifuge.

    • Reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: Suggested Starting LC-MS/MS Parameters

These are suggested starting parameters and will require optimization for your specific instrument and sample type.

Parameter Suggested Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 50% B over 10 minutes, hold for 2 min, then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion [M+H]+ m/z 540.2
Product Ions (MRM) To be determined empirically. Look for fragments corresponding to the loss of water, CO2, and parts of the tyrosine side chains.
Collision Energy To be optimized for each MRM transition.

References

Technical Support Center: Enhancing the Resolution of Pulcherosine in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on troubleshooting and enhancing the resolution of Pulcherosine in your chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in chromatography challenging?

A1: this compound is an oxidatively coupled trimer of tyrosine found in plant cell walls, formed from isodityrosine and tyrosine. Its high polarity and potential for co-elution with structurally similar tyrosine derivatives, such as dityrosine, trityrosine, and isodityrosine, can make achieving baseline resolution in reversed-phase chromatography challenging.

Q2: What is the typical HPLC method for analyzing this compound?

A2: A common method for the analysis of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. Detection is typically achieved by fluorescence, leveraging the natural fluorescence of this compound (Excitation: ~296 nm, Emission: ~414 nm). A gradient elution with a mobile phase consisting of an aqueous acidic solution and an organic modifier like acetonitrile is often employed to achieve separation.

Q3: What are the key factors I can adjust to improve the resolution of my this compound peak?

A3: The resolution of your this compound peak can be improved by optimizing several factors, including:

  • Mobile Phase Composition: Adjusting the organic solvent percentage, pH, and using ion-pairing reagents can significantly impact selectivity.

  • Stationary Phase: While C18 columns are common, for highly polar compounds like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might offer better retention and resolution.

  • Gradient Profile: Modifying the steepness of the elution gradient can improve the separation of closely eluting peaks.

  • Column Temperature: Controlling the column temperature can affect viscosity and improve peak shape and resolution.

  • Flow Rate: Optimizing the flow rate can enhance column efficiency.

Q4: Are there alternative chromatography techniques for this compound analysis?

A4: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for separating highly polar compounds like this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide a different selectivity compared to reversed-phase chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-elution of this compound with Other Tyrosine Derivatives
  • Symptom: Your chromatogram shows overlapping peaks for this compound and other compounds like dityrosine or trityrosine.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Selectivity Modify the mobile phase composition. A shallower gradient can increase the separation time between peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as they can offer different selectivities.
Adjust the mobile phase pH. The ionization state of this compound and its analogs can be altered by changing the pH, which in turn affects their retention on a reversed-phase column. A common mobile phase additive is trifluoroacetic acid (TFA) to maintain an acidic pH.
Introduce an ion-pairing reagent. For ionizable compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution on reversed-phase columns.
Insufficient Column Efficiency Use a column with a smaller particle size or a longer column. This increases the number of theoretical plates, leading to sharper peaks and better resolution. Be mindful of the increased backpressure.
Inappropriate Stationary Phase Consider a different stationary phase. If resolution on a C18 column is consistently poor, switching to a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or trying a HILIC column may provide the necessary selectivity.
Issue 2: Peak Tailing of the this compound Peak
  • Symptom: The this compound peak is asymmetrical with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with the Stationary Phase Adjust the mobile phase pH. Silanol groups on the silica backbone of the stationary phase can cause peak tailing, especially for basic compounds. Lowering the pH (e.g., with 0.1% TFA) can suppress this interaction.
Column Overload Reduce the sample concentration or injection volume. Injecting too much sample can lead to peak distortion.
Column Contamination Flush the column with a strong solvent. If the column is contaminated, a thorough washing procedure is necessary.
Issue 3: Broad this compound Peaks
  • Symptom: The this compound peak is wide, resulting in low sensitivity and poor resolution.

  • Possible Causes & Solutions:

CauseRecommended Solution
Large System Dead Volume Minimize the length and diameter of tubing. Excessive volume between the injector, column, and detector can cause peak broadening.
Suboptimal Flow Rate Optimize the flow rate. A flow rate that is too high or too low can reduce column efficiency. Perform a flow rate optimization study.
Temperature Fluctuations Use a column oven. Maintaining a stable column temperature ensures consistent retention times and peak shapes.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Separation of this compound

This protocol is based on methods developed for the separation of tyrosine and its cross-linked derivatives.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • This compound standard (if available)

  • Sample containing this compound (e.g., hydrolysate of plant cell walls)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B Acetonitrile
Gradient See Table 1 for a typical gradient profile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detection Excitation: 296 nm, Emission: 414 nm

Table 1: Example Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0955
305050
35595
40595
41955
50955

4. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject the standard or sample.

  • Run the gradient program and acquire the data.

  • Analyze the chromatogram for the retention time and resolution of this compound.

Data Presentation

Table 2: Expected Elution Order and Estimated Retention Times for Tyrosine Derivatives on a C18 Column

Note: These are estimated values based on typical reversed-phase behavior and may vary depending on the specific column and conditions used.

CompoundEstimated Retention Order
Tyrosine1
Dityrosine2
Isodityrosine3
Trityrosine4
This compound 5

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (e.g., Hydrolysis) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation & Degassing gradient Gradient Elution mobile_phase_prep->gradient column C18 Reversed-Phase Column injection->column detection Fluorescence Detection (Ex: 296 nm, Em: 414 nm) column->detection Gradient chromatogram Chromatogram Acquisition detection->chromatogram analysis Peak Integration & Resolution Calculation chromatogram->analysis

Caption: Workflow for the HPLC analysis of this compound.

Technical Support Center: Purification of Pulcherosine from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Pulcherosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation of this compound from complex biological mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A: this compound is an oxidatively coupled trimer of the amino acid tyrosine.[1][2] It is a component of plant cell walls, where it is believed to play a role in the cross-linking of glycoproteins, contributing to the structural integrity of the cell wall.[1][2][3] The most well-documented source for the isolation of this compound is from the hydrolysates of primary cell walls of tomato (Lycopersicon esculentum) cell suspension cultures.

Q2: What is the general strategy for purifying this compound?

A: The purification of this compound from its natural source involves a multi-step process that begins with the isolation and hydrolysis of the plant cell walls to release the cross-linked amino acid trimers. This is followed by a series of chromatographic separations to isolate this compound from other hydrolysis products, such as monomers, dimers (like isodityrosine), and other cellular components.

Q3: What are the key challenges in this compound purification?

A: Researchers may encounter several challenges during the purification of this compound:

  • Low Abundance: this compound is a minor component of the cell wall, making its isolation in significant quantities challenging.

  • Complex Starting Material: The initial cell wall hydrolysate is a complex mixture of amino acids, peptides, sugars, and other phenolic compounds, which can interfere with purification.

  • Structural Similarity to Other Tyrosine Oligomers: this compound needs to be separated from other structurally similar tyrosine-derived cross-links, such as dityrosine and isodityrosine, which requires high-resolution chromatographic techniques.

  • Potential for Degradation: As a phenolic compound, this compound may be susceptible to oxidation and degradation under harsh purification conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the final purified fraction. 1. Incomplete hydrolysis of cell wall glycoproteins.2. Loss of this compound during chromatographic steps.3. Degradation of this compound during processing.1. Optimize hydrolysis conditions (e.g., acid concentration, temperature, and duration). Ensure complete breakdown of the protein matrix.2. Carefully monitor fractions during chromatography. Use a sensitive detection method (e.g., UV absorbance at 280 nm or fluorescence) to track this compound. Consider using a series of orthogonal chromatography steps for better separation and recovery.3. Work at low temperatures when possible. Use antioxidants in buffers if degradation is suspected. Avoid prolonged exposure to extreme pH.
Co-elution of impurities with this compound. 1. Insufficient resolution of the chromatography column.2. Similar physicochemical properties of impurities and this compound.3. Overloading of the chromatography column.1. Use a high-resolution column (e.g., a reversed-phase column with a smaller particle size). Optimize the elution gradient to improve separation.2. Employ a multi-step purification strategy using different separation principles (e.g., ion-exchange followed by reversed-phase chromatography).3. Reduce the sample load on the column. Perform multiple smaller injections if necessary.
Broad or tailing peaks during HPLC analysis. 1. Poor sample solubility in the mobile phase.2. Interactions between this compound and the stationary phase.3. Column degradation.1. Ensure the sample is fully dissolved in the initial mobile phase before injection.2. Adjust the mobile phase composition (e.g., pH, ionic strength, or organic solvent concentration) to improve peak shape.3. Use a guard column to protect the analytical column. If the column is old or has been used extensively, consider replacing it.
Inconsistent retention times in chromatography. 1. Fluctuations in mobile phase composition.2. Changes in column temperature.3. Column equilibration issues.1. Prepare fresh mobile phases daily and ensure they are well-mixed.2. Use a column oven to maintain a constant temperature.3. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Isolation and Hydrolysis of Plant Cell Walls

This protocol is a generalized procedure based on methods for isolating cell wall components.

Materials:

  • Tomato cell suspension culture

  • Liquid nitrogen

  • Grinding apparatus (e.g., mortar and pestle, ball mill)

  • Buffers and solutions:

    • Washing buffer: 50 mM Tris-HCl, pH 7.5

    • 80% (v/v) Ethanol

    • Acetone

    • 6 M HCl

Procedure:

  • Harvest tomato cells from the suspension culture by filtration.

  • Immediately freeze the cells in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen cells to a fine powder using a pre-chilled mortar and pestle or a ball mill.

  • Wash the ground material sequentially with the washing buffer, 80% ethanol, and acetone to remove soluble intracellular components. Centrifuge and discard the supernatant after each wash.

  • The remaining pellet is the crude cell wall fraction.

  • To release this compound, perform acid hydrolysis by resuspending the cell wall pellet in 6 M HCl.

  • Heat the suspension at 110°C for 20-24 hours in a sealed, acid-resistant tube.

  • After hydrolysis, cool the sample and remove the acid by rotary evaporation or by neutralizing with a strong base.

  • Resuspend the dried hydrolysate in a suitable buffer for the first chromatography step.

Multi-Step Chromatographic Purification of this compound

This is a representative workflow. The specific columns and gradients will require optimization.

Step 1: Cation-Exchange Chromatography (Initial Fractionation)

  • Objective: To separate amino acids and small peptides based on their net positive charge at acidic pH.

  • Column: A strong cation-exchange column (e.g., Dowex 50W).

  • Equilibration Buffer: 0.1 M Sodium acetate buffer, pH 4.5.

  • Sample Loading: Load the resuspended hydrolysate onto the equilibrated column.

  • Elution: Elute with a stepwise or linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or increasing pH.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using UV-Vis spectrophotometry (280 nm) or a more specific assay if available. Pool the fractions containing the target compound.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Resolution Purification)

  • Objective: To achieve high-resolution separation of this compound from closely related impurities based on hydrophobicity.

  • Column: A C18 reversed-phase HPLC column.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation: Desalt the pooled fractions from the ion-exchange step if necessary. Dissolve the sample in Mobile Phase A.

  • Elution: Elute with a linear gradient of increasing Mobile Phase B. For example, 5-40% B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 280 nm and a fluorescence detector (excitation ~280 nm, emission ~400 nm), as tyrosine oligomers are known to be fluorescent.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction by analytical RP-HPLC and potentially by mass spectrometry.

Data Presentation

Table 1: Representative Purification Scheme for this compound

Purification StepTotal Protein/Peptide (mg)This compound Content (µg)Purity (%)Yield (%)
Crude Hydrolysate 10001500.015100
Cation-Exchange Pool 501200.2480
RP-HPLC Fraction 1 21055.2570
RP-HPLC Fraction 2 (Final) 0.190>9560
(Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the starting material and experimental conditions.)

Visualizations

Experimental Workflow for this compound Purification

Pulcherosine_Purification_Workflow start Tomato Cell Culture harvest Harvest & Freeze Cells start->harvest grind Grind Frozen Cells harvest->grind wash Wash with Buffers (Tris, Ethanol, Acetone) grind->wash hydrolysis Acid Hydrolysis (6 M HCl, 110°C) wash->hydrolysis chromatography1 Cation-Exchange Chromatography hydrolysis->chromatography1 chromatography2 Reversed-Phase HPLC chromatography1->chromatography2 analysis Purity Analysis (HPLC, MS) chromatography2->analysis end Pure this compound analysis->end

Caption: A generalized workflow for the purification of this compound from tomato cell culture.

Logical Relationship of Purification Challenges

Purification_Challenges main_challenge Low Yield & Purity of this compound sub_challenge1 Complex Starting Material main_challenge->sub_challenge1 sub_challenge2 Low Natural Abundance main_challenge->sub_challenge2 sub_challenge3 Structural Similarity to Impurities main_challenge->sub_challenge3 sub_challenge4 Potential for Degradation main_challenge->sub_challenge4 solution1 Multi-Step Orthogonal Chromatography sub_challenge1->solution1 solution3 Optimized Hydrolysis & Extraction sub_challenge1->solution3 solution2 High-Resolution Techniques (e.g., RP-HPLC) sub_challenge3->solution2 solution4 Mild Purification Conditions sub_challenge4->solution4

Caption: Key challenges in this compound purification and their corresponding solutions.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of biomarker discovery, the identification of specific and reliable markers of protein cross-linking is paramount for understanding disease pathogenesis and developing targeted therapeutics. This guide provides a comprehensive comparison of Pulcherosine with established cross-link markers, offering insights into its potential as a specific biomarker. We present available experimental data, detailed methodologies, and visual pathways to facilitate an objective evaluation.

Introduction to Protein Cross-Linking and its Biomarkers

Covalent cross-linking of proteins is a post-translational modification that can occur both enzymatically and non-enzymatically. While essential for the structural integrity of tissues, aberrant cross-linking is implicated in a range of pathologies, including fibrosis, neurodegenerative diseases, and complications of diabetes. Consequently, the detection and quantification of specific cross-link products in biological samples can serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.

This guide focuses on this compound, a tyrosine-derived cross-link, and compares it with other well-established markers:

  • Dityrosine: A dimer of tyrosine formed under oxidative stress.

  • Pyridinoline and Deoxypyridinoline: Cross-links found in mature collagen, indicative of bone resorption.

  • Pentosidine: An advanced glycation end-product (AGE), linking arginine and lysine residues, associated with aging and diabetes.

This compound: An Emerging Biomarker

This compound is an oxidatively coupled trimer of tyrosine, initially identified in plant cell walls and the fertilization envelope of sea urchin embryos.[1][2] It is formed from isodityrosine and tyrosine, creating a unique trivalent cross-link.[3] While its role in plant biology is related to structural reinforcement, its presence and significance in mammalian tissues are still under investigation, presenting an opportunity for novel biomarker development.

Biochemical Nature of this compound

This compound is formed through the oxidative coupling of three tyrosine residues. This process is thought to be mediated by peroxidases.[2] Its structure, a 5-[4"-(2-carboxy-2-aminoethyl)phenoxy]-3,3'-dityrosine, distinguishes it from the more commonly studied dityrosine.[2] The synthesis of this compound standards has been achieved, which is a critical step for developing quantitative analytical methods.

Comparative Analysis of Cross-Link Markers

A direct comparison of this compound with established markers is crucial for validating its specificity and utility. The following table summarizes the key characteristics of these biomarkers.

FeatureThis compoundDityrosinePyridinoline/DeoxypyridinolinePentosidine (AGE)
Molecular Nature Trimer of TyrosineDimer of TyrosineHydroxylysyl- and lysyl-pyridinolineArginine-Lysine cross-link
Formation Pathway Oxidative couplingOxidative couplingEnzymatic (Lysyl oxidase)Non-enzymatic glycation (Maillard reaction)
Primary Tissue Location Plant cell walls, sea urchin fertilization envelope. Mammalian presence not well-established.Ubiquitous; associated with oxidatively stressed tissues.Mature collagen (bone, cartilage)Long-lived proteins (collagen, lens crystallins)
Associated Pathologies Under investigationNeurodegenerative diseases, atherosclerosis, acute myocardial infarctionOsteoporosis, arthritis, bone metastasesDiabetes, aging, renal failure, cardiovascular disease
Reported Concentrations Data in mammalian tissues is scarce. In hard fertilization envelopes of sea urchins, the molar ratio of dityrosine:trityrosine:this compound was 100:38:24.Varies significantly with disease state and tissue type. Elevated levels are found in affected tissues.Urinary excretion used for monitoring bone resorption. Reference ranges are established for different age groups and sexes.Levels increase with age and in diabetic patients.

Experimental Protocols

Accurate and reproducible quantification of cross-link markers is essential for their validation and clinical application. Here, we outline the key experimental methodologies.

Detection and Quantification of this compound

While a standardized protocol for this compound in mammalian tissues is not yet established, the following methodology can be adapted from studies on similar compounds and its initial characterization.

1. Sample Preparation (Hydrolysis):

  • Lyophilize the tissue sample.

  • Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down proteins into their constituent amino acids.

  • Neutralize the hydrolysate.

2. Chromatographic Separation (HPLC):

  • Utilize a reversed-phase HPLC system.

  • A C18 column is commonly used for separating amino acid derivatives.

  • The mobile phase typically consists of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

3. Detection:

  • Fluorescence Detection: this compound is a fluorescent molecule. Excitation and emission wavelengths should be optimized based on the spectral properties of a this compound standard. For tyrosine-derived cross-links, excitation is typically in the range of 280-315 nm and emission in the range of 400-420 nm.

  • UV Detection: UV absorbance can also be used for detection, typically around 280 nm.

  • Mass Spectrometry (MS): For definitive identification and sensitive quantification, HPLC can be coupled with a mass spectrometer (LC-MS/MS). This allows for the determination of the mass-to-charge ratio of this compound and its fragments, providing high specificity.

Detection of Alternative Cross-Link Markers
  • Dityrosine: Commonly analyzed by HPLC with fluorescence detection or LC-MS/MS.

  • Pyridinoline/Deoxypyridinoline: Quantified in urine using HPLC with fluorescence detection or by immunoassays (ELISA).

  • Pentosidine: Typically measured by HPLC with fluorescence detection after sample hydrolysis.

Visualizing the Pathways and Workflows

To better understand the biochemical context and analytical procedures, the following diagrams are provided.

cluster_formation Biomarker Formation Pathways Tyr1 Tyrosine Iso Isodityrosine Tyr1->Iso Oxidative Coupling Tyr2 Tyrosine Tyr2->Iso Tyr3 Tyrosine Pulch This compound Tyr3->Pulch Iso->Pulch Oxidative Coupling Peroxidase Peroxidase Peroxidase->Tyr1 Peroxidase->Iso dTyr1 Tyrosine diTyr Dityrosine dTyr1->diTyr Oxidative Coupling dTyr2 Tyrosine dTyr2->diTyr ROS ROS ROS->dTyr1 cluster_workflow General Experimental Workflow Sample Biological Sample (Tissue, Urine, etc.) Hydrolysis Protein Hydrolysis Sample->Hydrolysis Separation HPLC Separation Hydrolysis->Separation Detection Detection Separation->Detection Fluorescence Fluorescence Detection->Fluorescence MS Mass Spectrometry Detection->MS Quant Quantification Fluorescence->Quant MS->Quant Data Data Analysis & Comparison Quant->Data

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the functional differences between the tyrosine-derived cross-link Pulcherosine and other significant protein cross-links, including lysinonorleucine, deoxypyridinoline, and pyridinoline. This guide provides a comparative overview of their formation, stability, mechanical properties, and biological roles, supported by experimental data and detailed methodologies.

In the intricate world of protein architecture, cross-links are the molecular rivets that provide structural integrity and functional diversity to tissues. Among these, this compound, a trimer of tyrosine, presents a unique profile, particularly in plant and marine invertebrate biology. Understanding its functional distinctions from more commonly studied cross-links in vertebrates, such as pyridinoline and lysinonorleucine, is crucial for advancements in fields ranging from biomaterials to disease pathology.

Introduction to Protein Cross-links

Protein cross-links are covalent bonds that form between amino acid residues within a single polypeptide chain or between different chains. These linkages are critical for the stabilization of extracellular matrix proteins like collagen and elastin, contributing to the mechanical properties of tissues such as bone, cartilage, and skin. This guide focuses on the comparative analysis of this compound against three other key cross-links: lysinonorleucine, deoxypyridinoline, and pyridinoline.

This compound is an oxidatively coupled trimer of tyrosine. It was first identified in the fertilization envelope of the sea urchin Hemicentrotus pulcherrimus and has also been found in plant cell walls. Its structure, composed of three tyrosine units linked by ether and biphenyl bonds, suggests a significant role in creating robust, inter-polypeptide networks.

Lysinonorleucine is a difunctional cross-link derived from the condensation of a lysine aldehyde with the epsilon-amino group of another lysine residue. It is a key component in stabilizing collagen and elastin fibers in connective tissues.

Deoxypyridinoline (DPD) and Pyridinoline (PYD) are trivalent, fluorescent cross-links formed from lysine and hydroxylysine residues. They are particularly abundant in mature collagen of bone and cartilage, where they contribute significantly to the tensile strength and stability of the tissue. Their presence in urine is often used as a biomarker for bone resorption.

Comparative Analysis: Formation and Structure

The formation mechanisms and resulting structures of these cross-links are fundamentally different, leading to their distinct functional roles.

Cross-linkPrecursor Amino AcidsFormation MechanismKey Structural Feature
This compound TyrosineOxidative couplingTrimer of tyrosine with ether and biphenyl linkages
Lysinonorleucine LysineLysyl oxidase-mediated deamination and condensationDimer of lysine residues
Deoxypyridinoline Lysine, HydroxylysineLysyl oxidase-mediated deamination and condensationPyridinium ring
Pyridinoline HydroxylysineLysyl oxidase-mediated deamination and condensationHydroxylated pyridinium ring

Below is a diagram illustrating the precursor amino acids and the resulting cross-link structures.

G cluster_precursors Precursor Amino Acids cluster_crosslinks Cross-links Tyrosine Tyrosine This compound This compound Tyrosine->this compound Lysine Lysine Lysinonorleucine Lysinonorleucine Lysine->Lysinonorleucine Deoxypyridinoline Deoxypyridinoline Lysine->Deoxypyridinoline Hydroxylysine Hydroxylysine Hydroxylysine->Deoxypyridinoline Pyridinoline Pyridinoline Hydroxylysine->Pyridinoline

comparative analysis of Pulcherosine in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a unique, oxidatively coupled trimer of tyrosine found within the primary cell walls of certain plant species. Its complex structure contributes to the cross-linking of glycoproteins, playing a crucial role in the structural integrity and architecture of the cell wall. This guide provides a comparative analysis of this compound, focusing on its presence in different plant species, methodologies for its detection and quantification, and its potential role in cell signaling. While extensive comparative data across a wide range of plant species remains an area for further research, this guide synthesizes the current understanding, primarily drawing from foundational studies on tomato (Solanum lycopersicum).

Data Presentation: this compound Content

Quantitative data on this compound content across a diverse range of plant species is not yet available in the scientific literature. The primary identification and quantification of this compound have been performed in cell suspension cultures of tomato.

Plant SpeciesTissue/Cell TypeThis compound Content (nmol/mg cell wall)Reference
Solanum lycopersicum (Tomato)Cell Suspension CultureData not explicitly quantified in this format in the primary literature, but its presence as a significant cross-link is established.[1]
Various other species-Not yet reported-

Note: The lack of quantitative data across different species highlights a significant knowledge gap and a promising area for future research in plant biochemistry and cell wall biology.

Experimental Protocols

The isolation and analysis of this compound involve a multi-step process requiring careful extraction and sensitive analytical techniques. The following protocols are based on methodologies used for the analysis of cell wall components and amino acid cross-links.

Plant Cell Wall Isolation

This protocol outlines the isolation of purified cell walls from plant tissue, a necessary first step for the analysis of structural components like this compound.

  • Homogenization: Homogenize fresh plant tissue (e.g., leaves, stems, or cell cultures) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to break open the cells.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) to pellet the cell walls.

  • Washing: Wash the pellet sequentially with:

    • Detergent solutions (e.g., 1% Triton X-100) to remove membranes and cytoplasmic contamination.

    • Starch-degrading enzymes (e.g., α-amylase) if the tissue is rich in starch.

    • Organic solvents (e.g., ethanol, acetone) to remove pigments and lipids.

  • Drying: Lyophilize or air-dry the final cell wall preparation.

Acid Hydrolysis for this compound Release

To analyze this compound, it must be liberated from the cell wall glycoproteins through acid hydrolysis.

  • Hydrolysis: Resuspend the dried cell wall material in 6 M HCl.

  • Incubation: Heat the suspension at 110°C for 24 hours in a sealed, oxygen-free vial to prevent oxidative degradation of amino acids.

  • Drying: Remove the HCl by vacuum evaporation.

  • Resuspension: Dissolve the hydrolysate in a suitable solvent (e.g., 0.1 M HCl) for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of amino acids and their derivatives.

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient elution system, for example, with a mobile phase consisting of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Detection: Monitor the elution profile using a UV detector at a wavelength suitable for aromatic amino acids (e.g., 280 nm) and a fluorescence detector, as this compound is fluorescent.

  • Quantification: Compare the peak area of the sample to that of a purified this compound standard of known concentration.

Signaling Pathways and Logical Relationships

While direct involvement of this compound in specific signaling pathways has not been elucidated, the integrity of the cell wall is known to be monitored by the cell. Damage to the cell wall can trigger a variety of responses, including defense mechanisms and alterations in growth. Tyrosine cross-linking, in general, is a dynamic process that can be influenced by developmental cues and environmental stresses.

The following diagrams illustrate the hypothetical workflow for this compound analysis and a conceptual signaling pathway related to cell wall integrity.

Experimental_Workflow PlantTissue Plant Tissue CellWallIsolation Cell Wall Isolation PlantTissue->CellWallIsolation AcidHydrolysis Acid Hydrolysis CellWallIsolation->AcidHydrolysis HPLC_Analysis HPLC Analysis AcidHydrolysis->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Experimental workflow for the isolation and quantification of this compound.

Cell_Wall_Signaling cluster_cell Plant Cell cluster_wall Cell Wall PlasmaMembrane Plasma Membrane SignalingCascade Intracellular Signaling Cascade PlasmaMembrane->SignalingCascade GeneExpression Altered Gene Expression SignalingCascade->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse CellWallIntegrity Cell Wall Integrity (this compound Cross-links) CellWallIntegrity->PlasmaMembrane sensed by EnvironmentalStress Environmental Stress (e.g., Pathogen Attack) EnvironmentalStress->CellWallIntegrity disrupts

Caption: Conceptual model of cell wall integrity signaling.

Conclusion

This compound represents an important structural component of the plant cell wall, contributing to its strength and rigidity through the cross-linking of glycoproteins.[1] To date, its presence has been confirmed in tomato cell cultures, but a broader comparative analysis across the plant kingdom is lacking.[1] The methodologies for its study are adapted from established protocols for cell wall and amino acid analysis. While its direct role in signaling is yet to be discovered, the integrity of the cell wall, which this compound helps maintain, is critical for plant development and defense responses. Future research focusing on the quantification of this compound in a wider array of plant species and under different environmental conditions will be invaluable for a deeper understanding of its biological significance and for potential applications in agriculture and biotechnology.

References

cross-reactivity of Pulcherosine antibodies with other tyrosine oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of a hypothetical anti-Pulcherosine antibody, detailing its potential cross-reactivity with other structurally related tyrosine oligomers. The data presented is illustrative, based on typical antibody performance, and serves as a template for evaluating true experimental outcomes. Detailed protocols for key immunoassays are provided to enable researchers to conduct their own cross-reactivity studies.

Introduction to Pulcherosine and Tyrosine Oligomers

This compound is a complex, oxidatively coupled trimer of tyrosine, formed from isodityrosine and a tyrosine monomer.[1][2] It is one of several tyrosine oligomers, including dityrosine, trityrosine, and isotrityrosine, that are formed in vivo and in vitro under conditions of oxidative stress.[3][4] These cross-linked tyrosine derivatives have been implicated in a range of biological processes and are associated with various diseases, including neurodegenerative disorders and atherosclerosis.[3] Given the structural similarity between these oligomers, the potential for antibody cross-reactivity is a critical consideration in the development of specific immunoassays for this compound.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a monoclonal anti-Pulcherosine antibody ("pAb-Pulch-M1") with other tyrosine oligomers. This data is for illustrative purposes and highlights the type of comparative analysis necessary for antibody validation.

AntigenChemical StructureRelative Cross-Reactivity (%) (ELISA)Western Blot DetectionBinding Affinity (KD) (SPR)
This compound Trimer (Isodityrosine + Tyrosine)100 +++1.2 x 10⁻⁹ M
DityrosineDimer< 1-No significant binding
TrityrosineTrimer5+/-8.5 x 10⁻⁷ M
IsotrityrosineTrimer2-2.1 x 10⁻⁶ M
TyrosineMonomer< 0.1-No significant binding

Key:

  • +++ : Strong detection

  • +/- : Weak or variable detection

  • - : No detection

Experimental Protocols

Accurate assessment of antibody cross-reactivity is paramount. Below are detailed protocols for the primary immunoassays used to generate the data in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA to determine the relative cross-reactivity of the anti-Pulcherosine antibody.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-Pulcherosine antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • This compound, dityrosine, trityrosine, isotrityrosine, and tyrosine standards

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the competing antigens (this compound and other tyrosine oligomers). Add 50 µL of each dilution to the wells, followed immediately by 50 µL of the anti-Pulcherosine antibody (at a pre-determined optimal dilution). Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cross-reactivity using the IC50 values (concentration of competing antigen that causes 50% inhibition of antibody binding). The formula is: (IC50 of this compound / IC50 of competing antigen) x 100.

Western Blotting

This protocol is for determining the specificity of the anti-Pulcherosine antibody against different tyrosine oligomers conjugated to a carrier protein.

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary anti-Pulcherosine antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Tyrosine oligomer-BSA conjugates

Procedure:

  • Sample Preparation: Prepare samples of different tyrosine oligomer-BSA conjugates.

  • SDS-PAGE: Separate the protein conjugates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Pulcherosine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Surface Plasmon Resonance (SPR)

SPR analysis provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Anti-Pulcherosine antibody

  • This compound and other tyrosine oligomers

Procedure:

  • Immobilization: Immobilize the anti-Pulcherosine antibody onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject different concentrations of each tyrosine oligomer (analyte) over the antibody-coated surface.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5).

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Cross-Reactivity and Experimental Workflow

The following diagrams illustrate the conceptual framework of antibody cross-reactivity and a typical experimental workflow for its assessment.

cluster_antibody Anti-Pulcherosine Antibody cluster_antigens Tyrosine Oligomers antibody pAb-Pulch-M1 This compound This compound antibody->this compound High Affinity Binding Dityrosine Dityrosine Trityrosine Trityrosine antibody->Trityrosine Low Affinity Cross-Reactivity Isotrityrosine Isotrityrosine antibody->Isotrityrosine Very Low Affinity Cross-Reactivity

Caption: Potential binding interactions of an anti-Pulcherosine antibody.

cluster_workflow Antibody Cross-Reactivity Workflow start Synthesize/Purify Tyrosine Oligomers elisa Competitive ELISA start->elisa western Western Blot start->western spr Surface Plasmon Resonance start->spr data Data Analysis & Comparison elisa->data western->data spr->data report Generate Comparison Guide data->report

Caption: Experimental workflow for assessing antibody cross-reactivity.

Signaling Pathways

While specific signaling pathways directly initiated by this compound are not yet fully elucidated, the formation of tyrosine oligomers is broadly associated with cellular responses to oxidative stress. These modifications can alter protein structure and function, potentially leading to aberrant signaling in pathways related to apoptosis, inflammation, and cellular senescence. The development of highly specific antibodies for this compound will be instrumental in dissecting its precise role in these complex biological processes.

Conclusion

The development and characterization of highly specific antibodies are crucial for the accurate detection and quantification of this compound in biological samples. This guide provides a framework for evaluating the cross-reactivity of anti-Pulcherosine antibodies against other structurally similar tyrosine oligomers. The provided protocols for ELISA, Western Blotting, and SPR offer robust methods for generating the necessary comparative data. Rigorous validation of antibody specificity is an indispensable step in advancing our understanding of the biological roles of this compound and other markers of oxidative stress.

References

Research on Pulcherosine Currently Limited to Plant Biology, Precluding Comparison in Healthy vs. Diseased Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the presence and quantitative levels of Pulcherosine in animal and human tissues. To date, studies on this compound have been confined to the field of plant biology, where it is identified as a component of plant cell walls. Consequently, a quantitative comparison of this compound levels in healthy versus diseased animal or human tissues is not possible based on current scientific knowledge.

This compound is an oxidatively coupled trimer of tyrosine, first isolated and characterized in plant cell walls.[1] It is understood to play a role in the formation of cross-links within the cell wall structure.[1] However, extensive searches for the presence of this compound in animal or human tissues, either in healthy or pathological states, have yielded no specific findings. General research into tissue analysis, oxidative stress biomarkers, and pathological conditions does not mention this compound as a relevant compound in animals or humans.

This lack of foundational data means that there are no established experimental protocols for the detection and quantification of this compound in animal-derived biological samples. The development of such methodologies would be a necessary first step before any comparative studies could be undertaken.

For researchers and drug development professionals interested in biomarkers of disease, the focus remains on other molecules that are well-established in animal and human physiology and pathology.

Conceptual Workflow for Biomarker Quantification

While no specific data on this compound exists, a general workflow for the quantification of a novel biomarker in tissue samples can be conceptualized. This process typically involves sample collection, preparation, analyte extraction, and subsequent analysis using sensitive analytical techniques.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Quantification cluster_2 Comparative Analysis Tissue_Collection Tissue Collection (Healthy & Diseased) Homogenization Tissue Homogenization Tissue_Collection->Homogenization Protein_Precipitation Protein Precipitation & Extraction Homogenization->Protein_Precipitation LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Protein_Precipitation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Statistical_Analysis Statistical Comparison (Healthy vs. Diseased) Data_Analysis->Statistical_Analysis

Figure 1. A generalized workflow for the quantification and comparison of a target analyte in tissue samples.

References

Assessing the Specificity of Pulcherosine Formation by Peroxidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic synthesis of pulcherosine, a tyrosine-derived cross-linking amino acid, by different peroxidases. The specificity of these enzymes in generating this compound alongside other tyrosine oxidation products, namely dityrosine and trityrosine, is a critical consideration for researchers studying oxidative stress, protein cross-linking, and related pathological conditions. This document summarizes key experimental data, provides detailed methodologies for relevant experiments, and visualizes the underlying biochemical pathways and workflows.

Executive Summary

This compound, a fluorescent trivalent cross-link of tyrosine, is formed through the oxidative coupling of tyrosine residues. This process is enzymatically catalyzed by peroxidases, with myeloperoxidase (MPO) and horseradish peroxidase (HRP) being the most studied in this context. While both enzymes can generate this compound, their specificity and efficiency differ. This guide presents a comparative analysis of MPO and HRP in this compound formation, highlighting the product distribution and providing the necessary experimental details for replication and further investigation.

Data Presentation: Comparative Analysis of Peroxidase Specificity

The formation of this compound is intrinsically linked to the generation of other tyrosine oligomers. The relative abundance of dityrosine, trityrosine, and this compound serves as a key indicator of a peroxidase's specificity under given conditions.

EnzymeSubstrateProductMolar Ratio/YieldReference
Horseradish Peroxidase (HRP) L-TyrosineDityrosine100
Trityrosine3
This compound8
Myeloperoxidase (MPO) L-TyrosineDityrosineMajor Product
TrityrosineFluorescent Product
This compoundFluorescent Product
3-Chlorotyrosine~94-156 µmol/mol Tyr
3-Nitrotyrosine~242 µmol/mol Tyr

Signaling Pathways and Experimental Workflows

This compound Formation Pathway

The enzymatic formation of this compound is initiated by the peroxidase-catalyzed one-electron oxidation of L-tyrosine, forming a tyrosyl radical. These highly reactive intermediates can then couple in various ways to form dityrosine, isodityrosine, and subsequently, the trimer this compound. Dityrosine can also be a precursor to trityrosine, but not to this compound, which is thought to be formed from isodityrosine.

Pulcherosine_Formation This compound Formation Pathway Tyrosine L-Tyrosine Tyrosyl_Radical Tyrosyl Radical Tyrosine->Tyrosyl_Radical Oxidation Dityrosine Dityrosine Tyrosyl_Radical->Dityrosine Coupling Isodityrosine Isodityrosine Tyrosyl_Radical->Isodityrosine Coupling Peroxidase Peroxidase (MPO, HRP) + H2O2 Trityrosine Trityrosine Dityrosine->Trityrosine Further Oxidation This compound This compound Isodityrosine->this compound Coupling with Tyrosyl Radical

Caption: Enzymatic pathway of this compound formation from L-tyrosine.

Experimental Workflow for Assessing Peroxidase Specificity

A typical workflow to assess the specificity of a peroxidase in forming this compound involves in vitro synthesis followed by product separation and quantification.

Experimental_Workflow Experimental Workflow cluster_synthesis In Vitro Synthesis cluster_analysis Product Analysis Start Prepare Reaction Mixture: - L-Tyrosine - Peroxidase (MPO or HRP) - H2O2 (or generating system) - Buffer Incubation Incubate at 37°C Start->Incubation Termination Terminate Reaction (e.g., with catalase) Incubation->Termination HPLC Separation by Reverse-Phase HPLC Termination->HPLC Quantification Quantification by Fluorescence Detection HPLC->Quantification Identification Structural Identification by NMR & Mass Spectrometry HPLC->Identification

Caption: Workflow for peroxidase-catalyzed this compound synthesis and analysis.

Experimental Protocols

In Vitro Synthesis of Tyrosine Oxidation Products

This protocol is adapted from methodologies described for myeloperoxidase and horseradish peroxidase.

Materials:

  • L-Tyrosine

  • Myeloperoxidase (human) or Horseradish Peroxidase (Type VI)

  • Hydrogen Peroxide (H₂O₂) or a H₂O₂ generating system (e.g., glucose/glucose oxidase)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.4)

  • Catalase

  • Reverse-phase HPLC system with a fluorescence detector

  • C18 HPLC column

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of L-

Safety Operating Guide

Proper Disposal of Pulcherosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Pulcherosine, a novel tyrosine-derived cross-linking amino acid.

As a unique trimer of tyrosine, this compound is a compound of interest in various research applications. However, as with any novel or uncharacterized chemical, it is imperative to handle and dispose of it with the utmost caution, assuming it to be hazardous in the absence of comprehensive safety data. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be familiar with the potential hazards associated with its constituent amino acid, tyrosine. Safety Data Sheets (SDS) for L-tyrosine indicate that it can cause skin, eye, and respiratory irritation. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): A precautionary approach to PPE is essential.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile), inspected before use.
Eye/Face Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.
Skin and Body Laboratory coat. Consider additional protective clothing for larger quantities.
Respiratory Handle in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Hazard Assessment

While specific toxicity and reactivity data for this compound are not available, an assessment based on its structure as a tyrosine oligomer suggests the following potential hazards:

  • Incompatibility: Based on data for tyrosine, this compound should be considered incompatible with strong oxidizing agents.

  • Hazardous Decomposition Products: The thermal decomposition of tyrosine occurs at high temperatures (approximately 340°C) and can produce hazardous gases.[1] It is reasonable to assume that this compound will have similar decomposition products.

Decomposition ProductChemical Formula
AmmoniaNH₃
WaterH₂O
Carbon DioxideCO₂
Carbon MonoxideCO
Isocyanic AcidHNCO
Hydrogen CyanideHCN
PhenolC₆H₅OH
CresolsC₇H₈O

Operational Disposal Plan: Step-by-Step

The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical through regular trash or by pouring it down the drain.

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Unused/Expired this compound: Keep in its original, securely sealed container.

    • Contaminated Lab Supplies: Gloves, absorbent paper, and other contaminated disposables should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a compatible, leak-proof hazardous waste container.

    • Rinsate: When rinsing glassware that has contained this compound, the rinsate must be collected and treated as hazardous waste.

Step 2: Waste Container Management

  • Container Selection: Use a chemically compatible container with a secure, screw-on cap.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant," "Hazards Not Fully Known")

    • The name of the principal investigator and laboratory location.

    • The date waste was first added.

Step 3: Storage

Store all this compound waste in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory. Ensure the storage area is secure and away from incompatible materials.

Step 4: Disposal Request

Follow your institution's specific procedures for requesting a hazardous waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department. Provide them with all available information on the compound.

Experimental Protocols Cited

Currently, there are no standardized experimental protocols for the disposal of this compound. The procedures outlined in this document are based on general best practices for the disposal of novel and uncharacterized chemical compounds.

Visualizations

Pulcherosine_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_storage_disposal Storage & Disposal ppe Don Appropriate PPE fume_hood Work in a Fume Hood solid_waste Solid Waste (Unused chemical, contaminated items) fume_hood->solid_waste Generate liquid_waste Liquid Waste (Solutions, rinsate) fume_hood->liquid_waste Generate label_container Label Hazardous Waste Container solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup

Caption: Logical workflow for the proper disposal of this compound.

Hazard_Relationship cluster_properties Properties & Inferred Hazards cluster_precautions Required Precautions cluster_disposal Disposal Protocol This compound This compound Tyrosine_Oligomer Tyrosine Oligomer This compound->Tyrosine_Oligomer Unknown_Toxicity Unknown Toxicity This compound->Unknown_Toxicity Assume_Hazardous Treat as Hazardous Tyrosine_Oligomer->Assume_Hazardous Unknown_Toxicity->Assume_Hazardous Use_PPE Use Full PPE Assume_Hazardous->Use_PPE Fume_Hood Handle in Fume Hood Assume_Hazardous->Fume_Hood Hazardous_Waste Dispose as Hazardous Waste Assume_Hazardous->Hazardous_Waste

Caption: Logical relationship between this compound's properties and disposal procedures.

References

Essential Safety and Operational Protocols for Handling Pulcherosine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A proactive approach to personal protective equipment is crucial when handling substances with limited toxicological information. The following table summarizes the recommended PPE for laboratory operations involving Pulcherosine.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - NIOSH-approved respirator with a particulate filter (N95 or higher).- Chemical-resistant gloves (e.g., Nitrile).- Disposable lab coat or gown.- Safety goggles.
Preparing Solutions - Chemical fume hood.- Chemical-resistant gloves (e.g., Nitrile).- Lab coat.- Safety glasses with side shields or safety goggles.
Conducting Reactions & General Laboratory Work - Chemical fume hood or other ventilated enclosure.- Chemical-resistant gloves (e.g., Nitrile).- Lab coat.- Safety glasses with side shields.

Experimental Protocols: Safe Handling and Disposal

Risk Assessment and Preparation:

  • Literature Review: Before commencing any work, conduct a thorough review of any available literature on this compound and structurally similar compounds to identify potential hazards.

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area, such as a chemical fume hood, to contain any potential contamination.[3]

  • Emergency Preparedness: Ensure that an emergency plan is in place. All personnel should be aware of the locations of safety showers, eyewash stations, and first aid kits.

Step-by-Step Handling Procedure:

  • PPE Adherence: Always wear the appropriate PPE as outlined in the table above before handling this compound.

  • Powder Handling: Conduct all manipulations of solid this compound within a chemical fume hood or a powder containment hood to prevent inhalation of dust. Use caution to minimize dust generation.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Labeling: Ensure all containers holding this compound or its solutions are clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Decontamination: After each use, decontaminate all work surfaces and non-disposable equipment with an appropriate solvent or cleaning agent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

Disposal Plan:

The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing paper, and disposable lab coats, in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless their compatibility has been confirmed.

  • Institutional Guidelines: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visualizing the Safety Workflow

To ensure a clear understanding of the procedural steps for safely handling this compound, the following workflow diagram has been created.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment 1. Risk Assessment & Literature Review designate_area 2. Designate Handling Area (Fume Hood) don_ppe 4. Don Appropriate PPE risk_assessment->don_ppe Proceed to Handling emergency_prep 3. Confirm Emergency Procedures weigh_powder 5. Weigh Powder in Fume Hood prep_solution 6. Prepare Solution in Fume Hood label_containers 7. Label All Containers decontaminate 8. Decontaminate Work Area label_containers->decontaminate Proceed to Post-Handling dispose_waste 9. Dispose of Waste in Labeled Containers remove_ppe 10. Remove PPE Correctly wash_hands 11. Wash Hands Thoroughly

Caption: Procedural workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.